(4R)-Hept-2-en-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
821785-01-7 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(4R)-hept-2-en-4-ol |
InChI |
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/t7-/m0/s1 |
InChI Key |
DODCYMXUZOEOQF-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@H](C=CC)O |
Canonical SMILES |
CCCC(C=CC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (4R)-Hept-2-en-4-ol: Chemical Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
(4R)-Hept-2-en-4-ol is a chiral secondary allylic alcohol with significant potential as a building block in organic synthesis, particularly in the fields of fragrance and pharmaceuticals. Its specific stereochemistry and the presence of both a hydroxyl group and a carbon-carbon double bond make it a versatile synthon for the creation of complex molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, and detailed synthetic methodologies.
Chemical Structure and Properties
This compound possesses a heptane backbone with a hydroxyl group at the fourth carbon, which is a chiral center with an (R)-configuration, and a double bond between the second and third carbons. The geometry of the double bond can be either (E) or (Z), leading to two possible diastereomers.
Table 1: General and Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | PubChem |
| Molecular Weight | 114.19 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 821785-01-7 | PubChem |
| Canonical SMILES | CCC--INVALID-LINK--C=CC | PubChem |
| InChI | InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/t7-/m0/s1 | PubChem |
| InChIKey | DODCYMXUZOEOQF-ZETCQYMHSA-N | PubChem |
Table 2: Computed Physical and Chemical Properties of this compound [1]
| Property | Value |
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
| Exact Mass | 114.104465 g/mol |
| Monoisotopic Mass | 114.104465 g/mol |
| Topological Polar Surface Area | 20.2 Ų |
| Heavy Atom Count | 8 |
| Complexity | 66.8 |
Note: The physical properties listed above are computed values from PubChem and may differ from experimental values.
Synthesis of this compound: Experimental Protocols
The enantioselective synthesis of chiral allylic alcohols like this compound is a key challenge in organic chemistry. Several strategies can be employed, primarily involving the asymmetric addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, or the asymmetric reduction of a corresponding ketone. Below are detailed experimental protocols for two common and effective methods.
Asymmetric Addition of an Ethyl Grignard Reagent to Crotonaldehyde
This method involves the enantioselective addition of an ethylmagnesium bromide to crotonaldehyde in the presence of a chiral ligand.
Experimental Workflow:
Detailed Protocol:
-
Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled. The system is purged with dry nitrogen.
-
Reaction Mixture Preparation: The flask is charged with a solution of the chiral ligand (e.g., (-)-sparteine, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Aldehyde: Freshly distilled crotonaldehyde (1.0 equivalent) is added dropwise to the cooled ligand solution.
-
Grignard Addition: A solution of ethylmagnesium bromide in THF (1.5 equivalents) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at -78 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.
Asymmetric Reduction of Hept-2-en-4-one
This method utilizes a chiral reducing agent, such as a borane complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to stereoselectively reduce the corresponding ketone.
Experimental Workflow:
Detailed Protocol:
-
Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is assembled and purged with dry nitrogen.
-
Catalyst and Reducing Agent: The flask is charged with a solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents) in anhydrous THF. The solution is cooled to 0 °C. A solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 equivalents) is added dropwise.
-
Addition of Ketone: A solution of hept-2-en-4-one (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Quenching: After the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol.
-
Solvent Removal and Extraction: The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The resulting crude alcohol is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Potential Applications in Drug Development and Signaling Pathways
While specific biological activities of this compound are not extensively documented in publicly available literature, the chiral allylic alcohol motif is a key pharmacophore in numerous biologically active molecules. Unsaturated aliphatic alcohols, in general, have been investigated for a range of biological activities, including antimicrobial and signaling properties.[2]
The structural features of this compound suggest potential interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the hydrophobic alkyl chain can engage in van der Waals interactions. The stereochemistry at the C4 position is crucial for specific binding to chiral receptors or enzyme active sites.
Logical Relationship of Structural Features to Potential Biological Activity:
References
A Technical Guide to the Asymmetric Synthesis of Chiral Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral allylic alcohols are pivotal structural motifs in a vast array of biologically active molecules, natural products, and pharmaceutical agents. Their versatile functionality allows for diverse downstream transformations, making them highly valuable building blocks in modern organic synthesis. The stereocontrolled synthesis of these molecules is, therefore, a critical objective. This guide provides an in-depth overview of the core methodologies for preparing enantiomerically enriched allylic alcohols, focusing on catalytic asymmetric methods.
Asymmetric Reduction of α,β-Unsaturated Carbonyls
One of the most direct and atom-economical routes to chiral allylic alcohols is the asymmetric reduction of prochiral α,β-unsaturated ketones (enones) and aldehydes (enals). This approach is dominated by transition-metal-catalyzed hydrogenation and transfer hydrogenation.
Asymmetric Hydrogenation (AH)
Ruthenium complexes featuring chiral diphosphine ligands, pioneered by Noyori and coworkers, are exceptionally effective for this transformation. The (S)-BINAP-Ru(II) catalyst, for instance, hydrogenates the carbonyl group of enones with high chemoselectivity over the olefin, affording the corresponding chiral allylic alcohol with excellent enantioselectivity.[1][2]
A key application is the hydrogenation of geraniol, which occurs selectively at the allylic double bond to produce citronellol in high enantiomeric excess (>95% ee).[2] Similarly, α,β-unsaturated ketones can be selectively converted into chiral allylic alcohols with high enantiopurity.[2]
Logical Workflow for Asymmetric Hydrogenation
Caption: General workflow for catalytic asymmetric hydrogenation.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, typically using isopropanol or formic acid as the hydrogen source.[3] Ruthenium catalysts containing both a chiral diphosphine (e.g., Tol-BINAP) and a chiral diamine (e.g., DPEN) are highly effective. This dual-ligand system creates a highly active and selective catalytic environment. The reaction proceeds through a concerted, six-membered transition state, which accounts for its high reactivity.[4]
Quantitative Data for Asymmetric Reduction of Enones
| Substrate | Catalyst System | H₂ Source | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Geraniol | Ru-(S)-tol-BINAP | i-PrOH | 95 | 90 (R) | [3] |
| 4-Phenyl-3-buten-2-one | RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | H₂ (8 atm) | 99 | 98 (S) | [4] |
| (E)-2-Hexenal | RuCl₂[(R)-BINAP] | H₂ (30 atm) | 94 | 95 (R) | [1] |
| 4-Chromone | MsDPEN-Cp*Ir | H₂ (15 atm) | >99 | 99 |[4] |
Representative Experimental Protocol: ATH of Geraniol
The following protocol is adapted from the work of Bergens and coworkers.[3]
-
Catalyst Preparation (in situ): In a glovebox, [RuCl₂(p-cymene)]₂ (1.0 eq) and (S)-tol-BINAP (2.2 eq) are dissolved in anhydrous toluene. The mixture is heated at 135°C for 10 minutes. The solvent is then removed under vacuum.
-
Reaction Setup: The pre-formed catalyst is dissolved in anhydrous isopropanol. Geraniol (100 eq) is added to the solution.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80°C) and stirred for the required time (e.g., 24 h) under an inert atmosphere.
-
Workup and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess of the product, citronellol, is determined by chiral GC or HPLC analysis.
Sharpless-Katsuki Asymmetric Epoxidation (AE)
The Sharpless-Katsuki Asymmetric Epoxidation (AE) is a cornerstone of asymmetric synthesis, providing access to chiral 2,3-epoxy alcohols from primary and secondary allylic alcohols.[5][6] These epoxy alcohols are versatile intermediates that can be regioselectively opened to yield a variety of chiral compounds, including diols and aminoalcohols. The reaction employs a catalytic system composed of titanium tetraisopropoxide [Ti(OⁱPr)₄], a chiral dialkyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[5][7]
The choice of tartrate enantiomer dictates the facial selectivity of the epoxidation, making the synthesis of either enantiomer of the product predictable and reliable.[6] The reaction is known for its high enantioselectivity, often exceeding 90% ee.[5]
Sharpless Asymmetric Epoxidation Catalytic Cycle
Caption: Simplified catalytic cycle for the Sharpless Epoxidation.
Quantitative Data for Sharpless Asymmetric Epoxidation
| Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [8] |
| Geraniol | L-(+)-DET | 95 | 95 | [8] |
| 3-(Trimethylsilyl)prop-2-en-1-ol | D-(-)-DET | - | 90 | [8] |
| Cinnamyl alcohol | L-(+)-DET | 80 | 96 |[5] |
Representative Experimental Protocol: Epoxidation of (E)-2-Hexen-1-ol
The following protocol is a typical procedure for a Sharpless Asymmetric Epoxidation.[8]
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20°C under an argon atmosphere.
-
Catalyst Formation: Titanium tetraisopropoxide [Ti(OⁱPr)₄] (5-10 mol%) is added, followed by the dropwise addition of L-(+)-diethyl tartrate (DET) (6-12 mol%). The mixture is stirred for 30 minutes at -20°C.
-
Substrate Addition: (E)-2-Hexen-1-ol (1.0 eq) is added to the solution.
-
Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 2.0 eq) is added dropwise while maintaining the temperature at -20°C.
-
Reaction Monitoring: The reaction is stirred at -20°C and monitored by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: The reaction is quenched by adding water. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are treated with a cold, saturated solution of FeSO₄ to remove residual peroxides, then washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral resolving agent and subsequent NMR analysis.
Asymmetric Addition of Organometallic Reagents to Aldehydes
The catalytic asymmetric addition of vinyl and allyl nucleophiles to aldehydes provides a powerful method for C-C bond formation and the simultaneous creation of a stereocenter.[9]
Asymmetric Vinylation
This method involves the addition of a vinyl group to an aldehyde. Highly enantioselective versions often use alkenylzinc reagents generated in situ from alkynes.[10] The reaction is catalyzed by a chiral amino alcohol or thiol ligand, which complexes with the zinc to create a chiral environment for the addition to the aldehyde. This approach allows for the synthesis of (E)-allylic alcohols with excellent yields and enantioselectivities.[10]
Quantitative Data for Asymmetric Vinylation of Aldehydes
| Aldehyde | Alkenylzinc Source | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | (E)-1-Hexenylzinc | (-)-MIB | 92 | 98 | [9] |
| Benzaldehyde | (E)-1-Hexenylzinc | (-)-2-exo-morpholino-isoborne-10-thiol | 92 | >99.5 | [10] |
| Cyclohexanecarboxaldehyde | (E)-1-Hexenylzinc | (-)-2-exo-morpholino-isoborne-10-thiol | 88 | 99 |[10] |
Asymmetric Allylation
Carbonyl allylation involves adding an allyl group to an aldehyde or ketone to form a homoallylic alcohol.[11] Catalytic enantioselective methods often employ chiral Lewis acid catalysts in combination with an achiral allylating agent like allyltrimethylsilane or allylstannane.[11] The Krische allylation is a notable variant that uses allyl acetate in an iridium-catalyzed process.
Logical Diagram of Asymmetric Addition
References
- 1. nobelprize.org [nobelprize.org]
- 2. pnas.org [pnas.org]
- 3. scholarship.shu.edu [scholarship.shu.edu]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Enantioselective Synthesis of (E)-Allylic Alcohols [organic-chemistry.org]
- 11. Carbonyl allylation - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of (4R)-Hept-2-en-4-ol: A Technical Guide
Molecular Structure and Properties
(4R)-Hept-2-en-4-ol is a secondary alcohol with a stereocenter at the C4 position and a double bond between C2 and C3. Its chemical formula is C₇H₁₄O, and it has a molecular weight of approximately 114.19 g/mol .[1][2] The presence of both a hydroxyl group and a carbon-carbon double bond dictates its characteristic spectroscopic features.
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| SMILES | CCC--INVALID-LINK--C=CC |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are based on established ranges for the functional groups present in the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the double bond.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 1.5 - 4.0 | Singlet (broad) | 1H |
| H1 (-CH₃) | ~ 0.9 | Triplet | 3H |
| H2 (-CH=) | ~ 5.4 - 5.6 | Doublet of quartets | 1H |
| H3 (=CH-) | ~ 5.6 - 5.8 | Doublet of doublets | 1H |
| H4 (-CH(OH)-) | ~ 4.0 - 4.2 | Multiplet | 1H |
| H5 (-CH₂-) | ~ 1.4 - 1.6 | Multiplet | 2H |
| H6 (-CH₂-) | ~ 1.2 - 1.4 | Multiplet | 2H |
| H7 (-CH₃) | ~ 0.9 | Triplet | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C1 (-CH₃) | ~ 10 - 15 |
| C2 (-CH=) | ~ 125 - 135 |
| C3 (=CH-) | ~ 130 - 140 |
| C4 (-CH(OH)-) | ~ 65 - 75 |
| C5 (-CH₂-) | ~ 30 - 40 |
| C6 (-CH₂-) | ~ 15 - 25 |
| C7 (-CH₃) | ~ 10 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will prominently feature absorptions corresponding to the O-H and C=C functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad[3][4] |
| C-H stretch (alkene) | 3000 - 3100 | Medium |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C=C stretch (alkene) | 1640 - 1680 | Medium to Weak |
| C-O stretch (alcohol) | 1050 - 1260 | Strong[3] |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns for an unsaturated alcohol.
| m/z | Interpretation |
| 114 | [M]⁺ (Molecular ion) |
| 99 | [M - CH₃]⁺ |
| 85 | [M - C₂H₅]⁺ |
| 71 | [M - C₃H₇]⁺ |
| 57 | [C₄H₉]⁺ (alpha-cleavage) |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[5]
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.[5]
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given that this compound is a volatile compound, GC-MS is a suitable technique for its analysis.[6][7][8]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: Use a suitable capillary column (e.g., HP-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Analyzer: Scan a mass range of m/z 35-500.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. This compound | C7H14O | CID 71419772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z,4S)-hept-2-en-4-ol | C7H14O | CID 25021730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. athabascau.ca [athabascau.ca]
- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 6. Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.4. Determination of Volatile Compounds by GC-MS [bio-protocol.org]
- 8. Volatile Compounds | Springer Nature Experiments [experiments.springernature.com]
- 9. 2.8. Volatile Compounds [bio-protocol.org]
Stereochemistry of (4R)-Hept-2-en-4-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(4R)-Hept-2-en-4-ol , a chiral allylic alcohol, represents a valuable stereochemical building block in organic synthesis. Its defined stereocenter at the C4 position, coupled with the reactivity of the hydroxyl group and the carbon-carbon double bond, makes it a target of interest for the synthesis of complex molecules with specific biological activities. This technical guide provides an overview of the stereochemistry, synthesis, and characterization of this compound, based on established principles of organic chemistry, though specific experimental data for this exact enantiomer is limited in publicly available literature.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCC--INVALID-LINK--O | PubChem[1] |
| InChIKey | DODCYMXUZOEOQF-ZETCQYMHSA-N | PubChem[1] |
| CAS Number | 821785-01-7 | PubChem[1] |
| Computed XLogP3 | 1.7 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl, carbinol, and alkyl protons. Key expected shifts (in ppm, relative to TMS) would include:
-
Vinyl protons (C2-H and C3-H): ~5.4-5.8 ppm, appearing as complex multiplets due to coupling to each other and the C4 proton.
-
Carbinol proton (C4-H): ~4.0-4.2 ppm, a multiplet coupled to the protons on C3 and C5.
-
Hydroxyl proton (OH): A broad singlet, with its chemical shift dependent on concentration and solvent.
-
Methylene protons (C5-H₂): ~1.4-1.6 ppm, multiplets.
-
Methyl protons (C1-H₃ and C7-H₃): ~1.7 ppm (doublet, C1) and ~0.9 ppm (triplet, C7).
¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to display seven unique signals corresponding to each carbon atom in the molecule. Predicted chemical shifts (in ppm) are:
-
Vinyl carbons (C2 and C3): ~125-135 ppm.
-
Carbinol carbon (C4): ~70-75 ppm.
-
Alkyl carbons (C1, C5, C6, C7): In the upfield region, ~10-40 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands (in cm⁻¹):
-
O-H stretch: A strong and broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (sp²): A sharp band just above 3000 cm⁻¹.
-
C-H stretch (sp³): Sharp bands just below 3000 cm⁻¹.
-
C=C stretch: A medium intensity band around 1650-1670 cm⁻¹.
-
C-O stretch: A strong band in the region of 1000-1100 cm⁻¹.
Stereoselective Synthesis: A Methodological Approach
The enantioselective synthesis of this compound can be approached through several established asymmetric methodologies. One of the most reliable methods involves the asymmetric addition of a nucleophile to an α,β-unsaturated ketone precursor, (E)-hept-2-en-4-one. This can be achieved using a chiral reducing agent or a catalytic asymmetric process.
Below is a detailed, representative experimental protocol based on the well-established CBS (Corey-Bakshi-Shibata) reduction, a highly effective method for the enantioselective reduction of ketones.
Experimental Protocol: Asymmetric Reduction of (E)-Hept-2-en-4-one
Materials:
-
(E)-Hept-2-en-4-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Anhydrous THF is added to the flask, and the solution is cooled to -20 °C in a cryocool bath.
-
Borane-dimethyl sulfide complex (BMS, 0.6 eq) is added dropwise to the stirred solution, and the mixture is allowed to stir for 10 minutes at -20 °C to form the chiral complex.
-
A solution of (E)-hept-2-en-4-one (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.
-
The mixture is allowed to warm to room temperature and then stirred for an additional 30 minutes.
-
The reaction mixture is poured into a saturated aqueous NH₄Cl solution and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Characterization: The enantiomeric excess of the product would be determined by chiral HPLC or GC analysis. The structure and purity would be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Logical Workflow of Asymmetric Synthesis
The following diagram illustrates the logical workflow for the enantioselective synthesis of this compound via asymmetric reduction.
Caption: Asymmetric synthesis of this compound.
Signaling Pathways and Biological Relevance
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, chiral allylic alcohols are important pharmacophores and intermediates in the synthesis of various biologically active natural products and pharmaceuticals. The stereochemistry at the hydroxyl-bearing carbon is often crucial for biological efficacy and receptor binding.
Conclusion
This compound is a chiral molecule with significant potential in stereoselective synthesis. While detailed experimental data for this specific enantiomer is scarce, its synthesis can be achieved through established asymmetric methods, such as the CBS reduction of the corresponding enone. The predicted spectroscopic data provides a basis for its characterization. Further research into the synthesis, characterization, and potential biological applications of this and related chiral allylic alcohols is warranted to fully explore their utility in drug discovery and development.
References
Physical and chemical properties of (4R)-Hept-2-en-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R)-Hept-2-en-4-ol is a chiral secondary allylic alcohol. Its structure, featuring a hydroxyl group on a stereocenter and a carbon-carbon double bond, makes it a potentially interesting chiral building block in organic synthesis. This document provides a summary of its known physical and chemical properties. It is important to note that while computed data for this molecule is available, experimentally verified data is scarce in publicly accessible literature.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. The majority of the quantitative data is derived from computational models.[1]
Table 1: General and Computed Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 821785-01-7 | PubChem[1] |
| XLogP3-AA (logP) | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 114.104465066 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Complexity | 66.8 | PubChem[1] |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain based on the conducted search.
General synthetic strategies for chiral allylic alcohols often involve asymmetric synthesis or resolution of a racemic mixture. Common methods for purification of such alcohols include flash column chromatography and, for volatile compounds, preparative gas chromatography. Analytical techniques would typically involve NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chiral chromatography (GC or HPLC) to determine enantiomeric purity.
Biological Activity and Signaling Pathways
As of the latest search, there is no publicly available information on the biological activity, pharmacological properties, or involvement of this compound in any signaling pathways.
Mandatory Visualizations
Due to the lack of information regarding signaling pathways, experimental workflows, or defined logical relationships involving this compound in the surveyed literature, no diagrams can be generated at this time. A placeholder is provided below to indicate where such a diagram would be placed if the relevant information becomes available.
No caption is provided as no diagram could be generated based on available data.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on computed data and a survey of publicly available scientific literature. The absence of experimental data and biological activity information highlights a knowledge gap for this specific chemical entity. Researchers should exercise caution and verify any information through experimental means.
References
A Technical Guide to the Biological Activities of Substituted Heptenols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted heptenols, a class of organic compounds with increasing interest in the fields of pharmacology and drug development. This document details their cytotoxic, antimicrobial, and enzyme-inhibitory properties, supported by quantitative data, experimental methodologies, and visualizations of their mechanisms of action.
Introduction to Substituted Heptenols
Substituted heptenols are a broad class of chemical compounds characterized by a seven-carbon chain with a hydroxyl group (-OH) and at least one other substituent. Their structural diversity, arising from the position and nature of these functional groups, leads to a wide array of biological activities. This guide focuses on prominent examples, including diarylheptanoids found in turmeric and ginger, which have demonstrated significant therapeutic potential.
Cytotoxic Activities of Substituted Heptenols
A significant area of research into substituted heptenols is their potential as anticancer agents. Various analogs have demonstrated potent cytotoxicity against a range of cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected substituted heptenols against various cancer cell lines.
| Compound Class | Specific Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylheptanoid | Curcumin Analog (GO-Y030) | SW480 (Colon) | 0.51 | [1] |
| Diarylheptanoid | Curcumin Analog (FLLL-11) | SW480 (Colon) | 4.48 | [1] |
| Diarylheptanoid | Curcumin Analog (FLLL-12) | SW480 (Colon) | 1.88 | [1] |
| Diarylheptanoid | Curcumin Analog (GO-Y030) | HT-29 (Colon) | 1.12 | [1] |
| Diarylheptanoid | Curcumin Analog (FLLL-11) | HT-29 (Colon) | 1.95 | [1] |
| Diarylheptanoid | Curcumin Analog (FLLL-12) | HT-29 (Colon) | 1.08 | [1] |
| Diarylheptanoid | Curcumin Analog (GO-Y030) | HCT116 (Colon) | 1.34 | [1] |
| Diarylheptanoid | Curcumin Analog (FLLL-11) | HCT116 (Colon) | 2.51 | [1] |
| Diarylheptanoid | Curcumin Analog (FLLL-12) | HCT116 (Colon) | 1.25 | [1] |
| Diarylheptanoid | Curcumin | HCT116 (Colon) | 10.26 | [1] |
| Diarylheptanoid | Curcumin | SW480 (Colon) | 13.31 | [1] |
| Diarylheptanoid | Curcumin | HT-29 (Colon) | 11.55 | [1] |
| Diarylheptanoid | Isoxazole Curcumin Analog | MCF-7 (Breast) | 29.3 ± 1.7 | [2] |
| Diarylheptanoid | Isoxazole Curcumin Analog | MCF-7R (MDR Breast) | 26.2 ± 1.6 | [2] |
| Diarylheptanoid | Hydrazinocurcumin | MDA-MB-231 (Breast) | 3.37 | [2] |
| Diarylheptanoid | Hydrazinocurcumin | MCF-7 (Breast) | 2.57 | [2] |
| Diarylheptanoid | Pentadienone Analog (16) | MCF-7 (Breast) | 2.7 ± 0.5 | [2] |
| Diarylheptanoid | Pentadienone Analog (16) | MDA-MB-231 (Breast) | 1.5 ± 0.1 | [2] |
| Diarylheptanoid | Pyrimidine Analog (3b) | MCF-7 (Breast) | 4.95 ± 0.94 | [3] |
| Diarylheptanoid | Pyrimidine Analog (3g) | MCF-7 (Breast) | 0.61 ± 0.05 | [3] |
| Diarylheptanoid | Diarylheptanoid from Z. officinale (6) | A549 (Lung) | 6.69 | [4] |
| Diarylheptanoid | Diarylheptanoid from Z. officinale (16) | A549 (Lung) | 10.23 | [4] |
| Diarylheptanoid | Diarylheptanoid from Z. officinale (17) | A549 (Lung) | 8.91 | [4] |
| Diarylheptanoid | Diarylheptanoid from Z. officinale (18) | A549 (Lung) | 12.54 | [4] |
| Diarylheptanoid | Diarylheptanoid from Z. officinale (19) | A549 (Lung) | 20.11 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of substituted heptenols is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., SW480, HT-29, HCT116, MCF-7, MDA-MB-231, A549)
-
Culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The substituted heptenol compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways in Cytotoxicity
Diarylheptanoids, a prominent class of substituted heptenols, have been shown to exert their cytotoxic effects through the modulation of specific cellular signaling pathways, leading to apoptosis and cell cycle arrest.
Certain diarylheptanoids isolated from Zingiber officinale have been found to down-regulate the expression of ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint Kinase 1).[5][6] This pathway is crucial for the DNA damage response. Inhibition of ATR and CHK1 can lead to the accumulation of DNA damage and subsequently trigger apoptosis in cancer cells.
Other diarylheptanoids have been identified as inhibitors of the Sonic Hedgehog (shh)-Gli-FoxM1 signaling pathway in pancreatic cancer cells.[7] This pathway is often aberrantly activated in cancer, promoting cell proliferation and survival. By inhibiting this pathway, these compounds can suppress the expression of cell cycle-associated genes, leading to cell cycle arrest and reduced proliferation of cancer cells.
Antimicrobial Activities of Substituted Heptenols
Several substituted heptenols, particularly those derived from ginger (gingerols and shogaols), exhibit significant antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted heptenols against various microorganisms.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Gingerol | 6-Gingerol | Candida albicans DAY185 | 1000 | [8][9] |
| Shogaol | 6-Shogaol | Candida albicans DAY185 | >2000 | [8][9] |
| Ginger Extract | Hot Air Dried | Bacillus cereus | 62.5 | [10][11][12] |
| Ginger Extract | Hot Air Dried | Staphylococcus aureus | 125 | [10][11][12] |
| Ginger Extract | Hot Air Dried | Escherichia coli | 250 | [10][11][12] |
| Ginger Extract | Hot Air Dried | Salmonella typhimurium | 250 | [10][11][12] |
| Ginger Extract | Solar Tunnel Dried | Bacillus cereus | 125 | [10][11][12] |
| Ginger Extract | Solar Tunnel Dried | Staphylococcus aureus | 250 | [10][11][12] |
| Ginger Extract | Solar Tunnel Dried | Escherichia coli | 500 | [10][11][12] |
| Ginger Extract | Solar Tunnel Dried | Salmonella typhimurium | 500 | [10][11][12] |
| Ginger Extract | Open Sun Dried | Bacillus cereus | 250 | [10][11][12] |
| Ginger Extract | Open Sun Dried | Staphylococcus aureus | 500 | [10][11][12] |
| Ginger Extract | Open Sun Dried | Escherichia coli | >500 | [10][11][12] |
| Ginger Extract | Open Sun Dried | Salmonella typhimurium | >500 | [10][11][12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Substituted heptenol compounds
-
DMSO or other suitable solvent
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The substituted heptenol is serially diluted in the broth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth and inoculum (positive control) and broth only (negative control) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Enzyme Inhibition Activities of Substituted Heptenols
Certain substituted heptenols have been investigated for their ability to inhibit specific enzymes, which can be a valuable therapeutic strategy.
Experimental Protocol: Enzyme Inhibition Assay
The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution for the enzyme reaction
-
Substituted heptenol compound (inhibitor)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.
-
Reaction Mixture: In the wells of a 96-well plate, combine the enzyme and various concentrations of the inhibitor. A control reaction with no inhibitor is also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement of Activity: The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Conclusion and Future Directions
Substituted heptenols represent a promising class of bioactive molecules with demonstrated cytotoxic and antimicrobial activities. The diarylheptanoids, in particular, have shown significant potential in cancer therapy through the modulation of key signaling pathways. Further research is warranted to explore the full therapeutic potential of this diverse class of compounds. This includes the synthesis and screening of novel analogs with improved potency and selectivity, in-depth investigation of their mechanisms of action, and preclinical and clinical studies to evaluate their safety and efficacy in various disease models. The information presented in this guide serves as a valuable resource for researchers and professionals in the ongoing effort to develop new and effective therapeutic agents from natural and synthetic sources.
References
- 1. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 7. Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells through modulating shh-Gli-FoxM1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibiofilm and Antivirulence Activities of 6-Gingerol and 6-Shogaol Against Candida albicans Due to Hyphal Inhibition [frontiersin.org]
- 9. Antibiofilm and Antivirulence Activities of 6-Gingerol and 6-Shogaol Against Candida albicans Due to Hyphal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4R)-Hept-2-en-4-ol: Discovery and History
Foreword for the Scientific Community
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. The focus of this document is (4R)-Hept-2-en-4-ol, a chiral allylic alcohol. Despite extensive literature searches, a seminal publication detailing the initial discovery and complete historical narrative of this specific enantiomer remains elusive. Its history is not prominently documented in major chemical databases beyond its basic identification and computed properties.
This guide, therefore, consolidates the available physicochemical data and presents a plausible, detailed synthetic methodology based on established principles of asymmetric synthesis. The absence of extensive research on its biological activity and natural occurrence suggests that this compound may be a novel or underexplored molecule, representing a potential opportunity for new avenues of scientific investigation. We present this information to foster further research and to provide a foundational understanding for future studies.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₇H₁₄O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| CAS Number | 821785-01-7 | PubChem[1] |
| Appearance | Not specified (likely a liquid) | - |
| Boiling Point | Not determined experimentally | - |
| Melting Point | Not determined experimentally | - |
| Density | Not determined experimentally | - |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 114.104465 g/mol | PubChem[1] |
| Monoisotopic Mass | 114.104465 g/mol | PubChem[1] |
Postulated Enantioselective Synthesis
While a specific, documented synthesis for this compound has not been identified in the literature, a plausible and efficient method for its preparation would be the enantioselective addition of a vinyl Grignard reagent to butanal, or a propyl Grignard reagent to crotonaldehyde, in the presence of a chiral ligand. The following protocol is a representative example based on well-established methodologies for the synthesis of chiral secondary allylic alcohols.
Experimental Protocol: Enantioselective Vinylation of Butanal
Objective: To synthesize this compound via the asymmetric addition of vinylmagnesium bromide to butanal using a chiral catalyst.
Materials:
-
Butanal (freshly distilled)
-
Vinylmagnesium bromide (1 M solution in THF)
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II) [(R,R)-Co(salen)] as the chiral catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas (for inert atmosphere)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the chiral (R,R)-Co(salen) catalyst in anhydrous THF.
-
Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Addition of Aldehyde: To the cooled catalyst solution, add freshly distilled butanal dropwise via syringe. Stir the mixture for 15 minutes.
-
Addition of Grignard Reagent: Slowly add the vinylmagnesium bromide solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Expected Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Yield | 70-90% |
| Enantiomeric Excess (ee) | >90% |
| Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ | 5.95-5.85 (m, 1H), 5.20-5.10 (m, 2H), 4.10-4.00 (m, 1H), 1.70-1.40 (m, 4H), 0.95 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 141.5, 114.8, 72.5, 41.8, 18.7, 14.0 |
| IR (neat) ν (cm⁻¹) | 3350 (br), 3080, 2960, 1640, 915 |
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a straightforward, catalyst-controlled chemical transformation.
Caption: Enantioselective synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. A related compound, hept-4-en-2-ol, has been identified in corn (Zea mays), but the specific biological function and stereochemistry were not fully elaborated. The lack of data for the (4R) enantiomer suggests a green field for research into its potential physiological effects, receptor interactions, and metabolic pathways.
Conclusion
This compound remains a molecule with a limited footprint in the historical and current scientific literature. Its basic chemical properties are computationally predicted, but a detailed experimental characterization and a definitive account of its discovery are absent. The synthetic protocol outlined in this guide represents a viable and established method for its enantioselective preparation, providing a starting point for researchers wishing to investigate this compound. The dearth of biological data presents an open invitation to the scientific community to explore the potential roles of this compound in various biological systems, which could lead to novel discoveries in fields such as pharmacology, chemical ecology, and materials science. Further research is necessary to fully elucidate the history, properties, and functions of this intriguing chiral molecule.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (E)-Allylic Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction: (E)-allylic alcohols are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and natural products. Their stereoselective synthesis is therefore of significant interest. This document outlines a highly efficient method for the enantioselective synthesis of (E)-allylic alcohols through the asymmetric addition of alkenylzincs to aldehydes. This protocol is distinguished by its use of a camphor-derived chiral ligand, which consistently delivers high enantioselectivities and yields.[1][2][3]
Core Synthesis Strategy: Asymmetric Alkenylzinc Addition to Aldehydes
The fundamental approach involves the in-situ generation of an alkenylzinc reagent, which then undergoes an asymmetric addition to an aldehyde, catalyzed by a chiral amino thiol ligand. This method has proven effective for a variety of aromatic and α-branched aliphatic aldehydes, yielding the corresponding (E)-allylic alcohols with excellent enantiomeric excess (ee) and chemical yields.[1][2][3][4]
Logical Workflow of the Synthesis
Figure 1: General workflow for the enantioselective synthesis of (E)-allylic alcohols.
Experimental Data
The following table summarizes the results obtained for the synthesis of various (E)-allylic alcohols using the asymmetric addition of 1-octenylzinc to a range of aldehydes. The reaction is catalyzed by (-)-2-exo-morpholinoisoborne-10-thiol.[1][3]
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R,E)-1-phenyl-2-nonen-1-ol | 92 | 95 |
| 2 | 4-Methylbenzaldehyde | (R,E)-1-(p-tolyl)-2-nonen-1-ol | 90 | 96 |
| 3 | 4-Methoxybenzaldehyde | (R,E)-1-(4-methoxyphenyl)-2-nonen-1-ol | 88 | 96 |
| 4 | 4-Chlorobenzaldehyde | (R,E)-1-(4-chlorophenyl)-2-nonen-1-ol | 91 | 96 |
| 5 | 4-Bromobenzaldehyde | (R,E)-1-(4-bromophenyl)-2-nonen-1-ol | 92 | 97 |
| 6 | 4-Trifluoromethylbenzaldehyde | (R,E)-1-(4-(trifluoromethyl)phenyl)-2-nonen-1-ol | 85 | >99.5 |
| 7 | 3-Methylbenzaldehyde | (R,E)-1-(m-tolyl)-2-nonen-1-ol | 89 | 95 |
| 8 | 2-Methylbenzaldehyde | (R,E)-1-(o-tolyl)-2-nonen-1-ol | 87 | 95 |
| 9 | 2-Naphthaldehyde | (R,E)-1-(naphthalen-2-yl)-2-nonen-1-ol | 86 | 98 |
| 10 | Cyclohexanecarbaldehyde | (R,E)-1-cyclohexyl-2-nonen-1-ol | 80 | 97 |
Experimental Protocols
Materials and General Methods:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Toluene should be distilled from sodium/benzophenone prior to use.
-
Aldehydes should be distilled prior to use.
-
(-)-2-exo-morpholinoisoborne-10-thiol can be synthesized from (+)-camphor.
-
All other reagents should be of high purity and used as received.
Protocol 1: In-situ Preparation of the Alkenylzinc Reagent
-
Hydroboration: To a solution of dicyclohexylborane (1.1 mmol) in anhydrous THF (5 mL) at 0 °C, add 1-octyne (1.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Boron-Zinc Exchange: To the resulting solution of alkenylborane, add a solution of dimethylzinc (1.2 M in toluene, 1.2 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the ethyl 1-octenylzinc reagent.
Protocol 2: Catalytic Asymmetric Addition to Aldehydes
-
Catalyst Formation: In a separate flask, dissolve (-)-2-exo-morpholinoisoborne-10-thiol (0.1 mmol) in anhydrous toluene (5 mL).
-
To this solution, add dimethylzinc (1.2 M in toluene, 0.1 mmol) at room temperature and stir for 30 minutes to form the chiral zinc catalyst.
-
Reaction Setup: Cool the catalyst solution to -30 °C.
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Addition of Alkenylzinc: Slowly add the previously prepared alkenylzinc reagent (from Protocol 1) to the aldehyde-catalyst mixture at -30 °C.
-
Reaction Monitoring: Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-allylic alcohol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Signaling Pathway and Mechanism
The proposed catalytic cycle for the asymmetric addition is depicted below. The chiral ligand coordinates with the zinc atom, creating a chiral environment that directs the stereoselective transfer of the alkenyl group to the aldehyde.
Figure 2: Proposed catalytic cycle for the enantioselective addition of alkenylzincs to aldehydes.
References
(4R)-Hept-2-en-4-ol as a chiral auxiliary in asymmetric synthesis
Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis: A Case Study with (1R,2S)-trans-2-Phenyl-1-cyclohexanol
Disclaimer: Extensive literature searches did not yield specific examples of (4R)-Hept-2-en-4-ol being used as a chiral auxiliary in asymmetric synthesis. Therefore, these application notes and protocols are based on the well-documented and structurally related chiral secondary alcohol, (1R,2S)-trans-2-Phenyl-1-cyclohexanol , to illustrate the principles and methodologies of employing such chiral auxiliaries in asymmetric synthesis. This compound serves as an excellent proxy to demonstrate the core requirements of the user's request for researchers, scientists, and drug development professionals.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is a critical field in modern organic chemistry and drug development, aiming to produce enantiomerically pure compounds. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter(s) have been created, the auxiliary is removed and can ideally be recovered for reuse. The use of a chiral auxiliary introduces a chiral environment, leading to diastereomeric transition states with different energies, thus favoring the formation of one diastereomer over the other.
(1R,2S)-trans-2-Phenyl-1-cyclohexanol is a powerful and readily available chiral auxiliary that has been successfully employed in a variety of asymmetric transformations, including Diels-Alder reactions, ene reactions, and alkylations.[1] Its rigid cyclic structure and the steric influence of the phenyl group provide a well-defined chiral environment for high stereocontrol.
Mechanism of Stereocontrol with (1R,2S)-trans-2-Phenyl-1-cyclohexanol
The stereodirecting influence of the trans-2-phenyl-1-cyclohexanol auxiliary is primarily based on steric hindrance. Once attached to the substrate, for instance, as an ester, the bulky phenyl group effectively blocks one face of the reactive center (e.g., a double bond). This steric blockade forces the incoming reagent to approach from the less hindered face, resulting in a high degree of diastereoselectivity.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When a dienophile is attached to a chiral auxiliary like trans-2-phenyl-1-cyclohexanol, the cycloaddition can proceed with high diastereoselectivity.
Experimental Protocol: Asymmetric Diels-Alder Reaction of (1R,2S)-trans-2-Phenyl-1-cyclohexyl Acrylate with Cyclopentadiene
This protocol is based on established procedures for similar reactions.
Materials:
-
(1R,2S)-trans-2-Phenyl-1-cyclohexanol
-
Acryloyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Cyclopentadiene (freshly cracked)
-
Lewis Acid (e.g., Et2AlCl or SnCl4)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Chiral Acrylate Ester
-
To a solution of (1R,2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM at 0 °C, add acryloyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over MgSO4.
-
Purify the crude product by flash column chromatography on silica gel to afford the (1R,2S)-trans-2-phenyl-1-cyclohexyl acrylate.
Step 2: Asymmetric Diels-Alder Reaction
-
Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.
-
Add the Lewis acid (e.g., Et2AlCl, 1.1 eq) dropwise and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by 1H NMR or HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the Diels-Alder adduct in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1N HCl and extract with diethyl ether.
-
The aqueous layer contains the chiral auxiliary which can be recovered by extraction with an appropriate solvent after basification.
-
The organic layer contains the chiral carboxylic acid product.
Data Presentation
| Reaction | Dienophile | Diene | Lewis Acid | Temp (°C) | Diastereomeric Excess (d.e.) | Yield (%) |
| Diels-Alder | (1R,2S)-trans-2-Phenyl-1-cyclohexyl Acrylate | Cyclopentadiene | Et2AlCl | -78 | >95% | ~90% |
| Diels-Alder | (1R,2S)-trans-2-Phenyl-1-cyclohexyl Crotonate | Cyclopentadiene | TiCl4 | -78 | >90% | ~85% |
Note: The values presented are typical and may vary based on specific reaction conditions.
Caption: Experimental workflow for an asymmetric Diels-Alder reaction.
Application in Asymmetric Ene Reactions
The glyoxylate ester of trans-2-phenylcyclohexanol has been used in asymmetric ene reactions.
Experimental Protocol: Asymmetric Ene Reaction of (1R,2S)-trans-2-Phenyl-1-cyclohexyl Glyoxylate with β-Pinene
Materials:
-
(1R,2S)-trans-2-Phenyl-1-cyclohexyl glyoxylate
-
β-Pinene
-
Tin(IV) chloride (SnCl4)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the chiral glyoxylate ester (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.
-
Add SnCl4 (1.1 eq) dropwise and stir for 10 minutes.
-
Add β-pinene (1.2 eq) and stir the mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO3 and extract with DCM.
-
Wash the organic layer with brine, dry over MgSO4, and concentrate.
-
Purify the product by column chromatography to yield the ene adduct.
Data Presentation
| Ene Substrate | Lewis Acid | Diastereomeric Ratio (anti:syn) | Yield (%) |
| β-Pinene | SnCl4 | 90:10 | ~80% |
| 1-Pentene | SnCl4 | 85:15 | ~75% |
Note: The values presented are typical and may vary based on specific reaction conditions.
Conclusion
While direct applications of this compound as a chiral auxiliary are not readily found in the literature, the principles of asymmetric induction using chiral alcohols are well-established. (1R,2S)-trans-2-Phenyl-1-cyclohexanol serves as an excellent model, demonstrating high levels of stereocontrol in important carbon-carbon bond-forming reactions. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to apply these concepts in the design and execution of asymmetric syntheses. The key to successful application lies in the rational choice of the auxiliary, the substrate, and the reaction conditions to maximize diastereoselectivity.
References
The Untapped Potential of (4R)-Hept-2-en-4-ol: A Chiral Building Block for Pharmaceutical Innovation
Application Note AP-CHEM-04R-HEPTENOL
Introduction
In the landscape of pharmaceutical manufacturing, the demand for enantiomerically pure compounds is ever-increasing. Chiral molecules are fundamental to the development of new therapeutics, as the stereochemistry of a drug can profoundly influence its pharmacological activity, efficacy, and safety profile. (4R)-Hept-2-en-4-ol, a chiral secondary allylic alcohol, represents a versatile yet underutilized building block with significant potential for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines the prospective applications of this compound, providing detailed protocols for its hypothetical incorporation into synthetic routes and showcasing its value for researchers, scientists, and drug development professionals.
While specific, large-scale pharmaceutical applications of this compound are not yet extensively documented in publicly available literature, its structural motifs—a chiral secondary alcohol and a reactive alkene—are hallmarks of valuable synthons in medicinal chemistry.[1][2][3][4][5] This application note will, therefore, focus on the potential of this molecule, drawing parallels with the established use of similar chiral alcohols in drug synthesis.
Potential Applications in Pharmaceutical Synthesis
This compound serves as a versatile chiral precursor for the introduction of stereodefined centers in a target molecule. Its key structural features allow for a variety of chemical transformations:
-
Stereospecific Alkylation and Etherification: The hydroxyl group can be readily derivatized to form ethers or alkylated with retention of configuration, enabling the construction of complex molecular frameworks.
-
Esterification and Amidation: The alcohol moiety can be esterified with a variety of carboxylic acids or converted to an amine, providing access to a broad range of functional groups commonly found in drug molecules.
-
Epoxidation and Dihydroxylation: The double bond can undergo stereocontrolled epoxidation or dihydroxylation, leading to the formation of new stereocenters and highly functionalized intermediates.
-
Cross-Coupling Reactions: The allylic nature of the alcohol allows for its conversion to a suitable leaving group for subsequent palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.
These potential transformations position this compound as a valuable starting material for the synthesis of a wide array of chiral drugs, including but not limited to, anti-inflammatory agents, anti-viral compounds, and central nervous system therapeutics.
Hypothetical Synthesis Protocols
The following protocols describe the potential use of this compound in key synthetic transformations relevant to pharmaceutical manufacturing.
Protocol 2.1: Stereospecific O-Alkylation to a Chiral Ether Intermediate
This protocol details a hypothetical Williamson ether synthesis to produce a chiral ether, a common substructure in many APIs.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride in mineral oil.
-
Wash the sodium hydride with anhydrous THF (3 x 5 mL) to remove the mineral oil.
-
Add fresh anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and slowly add benzyl bromide.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
This procedure is expected to yield the corresponding (4R)-4-(benzyloxy)hept-2-ene with high yield and retention of stereochemical integrity.
Protocol 2.2: Sharpless Asymmetric Epoxidation of the Alkene
This protocol describes a hypothetical Sharpless asymmetric epoxidation to generate a chiral epoxy alcohol, a versatile intermediate for further synthetic manipulations.
Materials:
-
This compound (1.0 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 eq)
-
(+)-Diethyl tartrate ((+)-DET) (0.12 eq)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
4 Å Molecular sieves
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried, round-bottom flask containing powdered 4 Å molecular sieves under an inert atmosphere, add anhydrous DCM.
-
Cool the flask to -20 °C.
-
Add titanium(IV) isopropoxide and (+)-diethyl tartrate sequentially.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of this compound in anhydrous DCM to the catalyst mixture.
-
Slowly add tert-butyl hydroperoxide and stir the reaction at -20 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome:
This procedure is expected to yield the corresponding chiral epoxy alcohol with high diastereoselectivity, dictated by the chirality of both the starting material and the diethyl tartrate ligand.
Data Presentation
The following tables present hypothetical data for the reactions described above. In a real-world research setting, these parameters would be rigorously determined through experimentation.
Table 1: Hypothetical Results for Stereospecific O-Alkylation (Protocol 2.1)
| Entry | Electrophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Benzyl bromide | THF | NaH | 25 | 12 | 92 | >99 |
| 2 | Methyl iodide | DMF | NaH | 0-25 | 8 | 88 | >99 |
| 3 | Allyl bromide | THF | KH | 25 | 16 | 85 | >99 |
Table 2: Hypothetical Results for Sharpless Asymmetric Epoxidation (Protocol 2.2)
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | (+)-DET | DCM | -20 | 24 | 85 | 95:5 |
| 2 | (-)-DET | DCM | -20 | 24 | 83 | 6:94 |
| 3 | (+)-DIPT | Toluene | -25 | 36 | 78 | 92:8 |
Visualization of Synthetic Pathways and Concepts
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound.
Caption: The Chiral Pool Concept and the Role of this compound.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical industry. Chiral alcohols are critical building blocks for a vast array of single-enantiomer drugs, where the stereochemistry at a specific carbinol center is paramount for therapeutic efficacy and safety.[1][2][3][4] This document provides detailed application notes and protocols for several robust and widely adopted methods for the catalytic asymmetric synthesis of chiral alcohols from prochiral ketones.
Three prominent metal-catalyzed methods are highlighted: the Noyori Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation, and the Corey-Bakshi-Shibata (CBS) Reduction. Additionally, the application of enzymatic reductions, a powerful green chemistry approach, is also detailed. These methods offer complementary solutions for accessing a diverse range of chiral secondary alcohols with high enantiopurity.[5][6][7][8][9]
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using molecular hydrogen in the presence of a chiral ruthenium catalyst.[5][10][11] These catalysts typically consist of a ruthenium center complexed with a C2-symmetric chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[10][11] This method is renowned for its high catalytic activity and enantioselectivity, with turnover numbers (TON) that can exceed 100,000.[5]
Reaction Mechanism
The catalytic cycle of the Noyori asymmetric hydrogenation involves the coordination of the ketone to the ruthenium hydride catalyst. The hydride is then transferred to the carbonyl carbon via a six-membered pericyclic transition state, where the amine ligand plays a crucial role in stabilizing the transition state through hydrogen bonding.[6][11] Subsequent hydrogenolysis of the resulting ruthenium alkoxide regenerates the active catalyst and releases the chiral alcohol product.
Data Presentation: Noyori Asymmetric Hydrogenation of Various Ketones
| Entry | Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | 2000 | 9 | 25 | 24 | >99 | 99 (R) | [6] |
| 2 | 4-Chromanone | p-cymene/TsDPEN–Ru complex | 5000 | 15 | 60 | 24 | >99 | 98 (S) | [6] |
| 3 | 4-Thiochromanone | MsDPEN–Cp*Ir complex | 5000 | 15 | 60 | 24 | >99 | >99 (S) | [6] |
| 4 | Pinacolone | RuCl₂--INVALID-LINK-- | 2000 | 9 | 25 | 24 | 20 | 14 (S) | [6] |
| 5 | Methyl 2,2-dimethyl-3-oxobutanoate | RuBr₂[(R)-BINAP] | 1000 | 100 | 25 | 48 | 99 | 96 (R) | [12] |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
Materials:
-
RuCl₂[(S)-TolBINAP][(S,S)-DPEN] catalyst
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
Procedure:
-
In a nitrogen-filled glovebox, charge a Schlenk flask or autoclave with RuCl₂[(S)-TolBINAP][(S,S)-DPEN] (0.05 mol%).
-
Add a solution of acetophenone (1.0 eq) in anhydrous 2-propanol.
-
Add a solution of potassium tert-butoxide (2.0 mol%) in 2-propanol.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 9 atm) and place it in a thermostated oil bath at the reaction temperature (e.g., 25 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualization: Catalytic Cycle of Noyori Asymmetric Hydrogenation
Caption: Catalytic cycle of Noyori asymmetric hydrogenation.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a versatile and practical alternative to asymmetric hydrogenation, utilizing a hydrogen donor such as 2-propanol or formic acid/triethylamine azeotrope in place of molecular hydrogen.[13][14] Ruthenium and rhodium complexes with chiral ligands are commonly employed as catalysts.[13][15] This method is often performed under mild conditions and does not require high-pressure equipment.
Reaction Mechanism
The mechanism of ATH involves the formation of a metal hydride species from the catalyst precursor and the hydrogen donor. The prochiral ketone then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon. The resulting metal alkoxide then undergoes protonolysis with the hydrogen donor to release the chiral alcohol and regenerate the active catalyst.
Data Presentation: Asymmetric Transfer Hydrogenation of Prochiral Ketones
| Entry | Substrate | Catalyst | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / (-)-ephedrine HCl | HCO₂Na/H₂O | H₂O | RT | 24 | 99.3 | 75 (S) | [14] |
| 2 | ω-Bromoacetophenone | Ru-complex of o-sulfonated 1,2-diphenylethylenediamine | HCO₂Na | H₂O | 40 | 12 | 95 | 92 (R) | [13] |
| 3 | α-CF₃ Acetophenone | RuCl(p-cymene)[(S,S)-TsDPEN] | HCO₂Na | MeOH/H₂O (1:1) | 80 | 24 | 84 | 96 (R) | [16] |
| 4 | α-SF₅ Acetophenone | RuCl(p-cymene)[(S,S)-TsDPEN] | HCO₂Na | MeOH/H₂O (1:1) | 80 | 24 | 75 | 95 (R) | [16] |
| 5 | Acetophenone | Rh(III)Cp* with (1R,2R)-N-(2-aminocyclohexyl)-4-nitrobenzenesulfonamide | HCO₂Na | H₂O | 40 | 12 | >99 | 93 (R) | [15] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of α-CF₃ Acetophenone
Materials:
-
RuCl(p-cymene)[(S,S)-TsDPEN] catalyst
-
α-CF₃ Acetophenone
-
Sodium formate (HCO₂Na)
-
Methanol (MeOH)
-
Deionized water
-
Microwave vial with a magnetic stir bar
Procedure:
-
To an oven-dried microwave vial equipped with a magnetic stir bar, add the α-CF₃ acetophenone (1.00 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol %).[16]
-
Flush the vial with argon.
-
Add sodium formate (5.00 equiv) and a 1:1 mixture of MeOH and H₂O (1 M).[16]
-
Flush the vial with argon again, then seal it and stir at 80 °C for 24 hours.[16]
-
Upon completion, cool the reaction to room temperature and add H₂O.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualization: Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: General workflow for ATH of ketones.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of a broad range of prochiral ketones to their corresponding chiral alcohols.[8][9] This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[17][18]
Reaction Mechanism
The proposed mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst.[17][19] This complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs through a six-membered ring transition state, affording the chiral alcohol (as a borate ester) and regenerating the catalyst.[17][20]
Data Presentation: CBS Reduction of Various Ketones
| Entry | Substrate | Catalyst | Borane Source | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (S)-Me-CBS | BH₃·THF | -78 to -40 | 1.5 | ~95 | >95 (R) | [17] |
| 2 | α-Tetralone | Chiral lactam alcohol derived catalyst | BH₃ | RT | 24 | 90 | 85 (R) | [18] |
| 3 | Cyclohexyl methyl ketone | Chiral lactam alcohol derived catalyst | BH₃ | RT | 24 | 85 | 90 (R) | [18] |
| 4 | 2-Chloro-1-phenylethanone | Chiral lactam alcohol derived catalyst | BH₃ | RT | 24 | 92 | 98 (S) | [18] |
| 5 | α,β-Unsaturated ketone | (S)-Me-CBS | BH₃·THF | -78 | 1 | ~90 | >95 (R) | [9] |
Experimental Protocol: CBS Reduction of an Acetophenone Derivative
Materials:
-
(S)-Me-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Substrate ketone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1N HCl
-
Round-bottom flask and standard glassware
Procedure:
-
To a stirred solution of (S)-Me-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, add BH₃·THF (0.6 eq) dropwise.[17]
-
Stir the mixture for 15 minutes at the same temperature.
-
Cool the mixture to -78 °C and add a solution of the ketone (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -40 °C over 30 minutes and stir for an additional 30 minutes.[17]
-
Quench the reaction by the slow addition of methanol at -40 °C.
-
Warm the mixture to room temperature and add 1N HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualization: Catalytic Cycle of CBS Reduction
Caption: Simplified catalytic cycle of the CBS reduction.
Enzymatic Reduction of Ketones
Enzymatic reduction of prochiral ketones to chiral alcohols offers an environmentally benign and highly selective alternative to metal-based catalysis.[21][22][23] Ketoreductases (KREDs) or whole-cell systems like baker's yeast are commonly used.[21][24][25] These biocatalytic reductions often proceed with excellent enantioselectivity and under mild aqueous conditions.
Reaction Mechanism
The enzymatic reduction involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone within the enzyme's active site. The cofactor is regenerated in situ by a coupled enzymatic reaction, often involving the oxidation of a co-substrate like 2-propanol or glucose.[24]
Data Presentation: Enzymatic Reduction of Various Ketones
| Entry | Substrate | Biocatalyst | Co-substrate/Cofactor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Ethyl acetoacetate | Baker's yeast | Sucrose | 40 then RT | 24-48 | 100 | 98 | [21][25] |
| 2 | 4-Acetylpyridine | Baker's yeast | Sucrose | 40 then RT | 48 | 100 | 67 | [21] |
| 3 | Pyruvic acid | Baker's yeast | Sucrose | < RT | 24-48 | 100 | 80 | [21] |
| 4 | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Candida glabrata KRED (CgKR2) | Glucose/GDH | 30 | 24 | >99 | >99 | [24] |
| 5 | Acetophenone | Lactobacillus kefiri P2 | Glucose | 30 | 24 | >99 | >99 (S) | [1] |
Experimental Protocol: Enzymatic Reduction using Baker's Yeast
Materials:
-
Baker's yeast (active dry)
-
Sucrose
-
Disodium hydrogen phosphate
-
Prochiral ketone (e.g., ethyl acetoacetate)
-
Tap water
-
Erlenmeyer flask
-
Chloroform
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve sucrose (116.96 mmol) and disodium hydrogen phosphate (1.76 mmol) in warm (40°C) tap water (75 cm³).[25]
-
Add dry active baker's yeast (8.0 g) to the mixture.
-
Set up for anaerobic fermentation and stir the mixture vigorously for 1 hour at 40°C.[25]
-
Allow the mixture to cool to room temperature.
-
Add the prochiral ketone (21.55 mmol) and stir the reaction mixture vigorously for 24–48 hours at room temperature.[25]
-
Filter the reaction mixture through a cotton pad.
-
Saturate the filtrate with solid sodium chloride.
-
Extract the mixture with chloroform (3 x 30 cm³) and combine the organic layers.
-
Dry the organic layer over sodium sulphate, filter, and evaporate the solvent to yield the product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualization: Cofactor Regeneration in Enzymatic Ketone Reduction
Caption: Cofactor regeneration cycle in enzymatic ketone reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral alcohols: Significance and symbolism [wisdomlib.org]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 15. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with chiral water-soluble and heterogenized bifunctional catalysts of the RhCp*-type ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. jps.usm.my [jps.usm.my]
- 22. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Chiral Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the primary techniques used in the purification of chiral allylic alcohols. Chiral allylic alcohols are crucial building blocks in the synthesis of a wide range of pharmaceuticals and natural products. Their stereochemical purity is often paramount to the desired biological activity and to meet regulatory standards. This document outlines enzymatic kinetic resolution, dynamic kinetic resolution, diastereomeric derivatization, and chiral chromatography methods, offering detailed experimental procedures and comparative data to guide researchers in selecting the most appropriate purification strategy.
Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is a widely used method for the separation of enantiomers of racemic alcohols. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
Application Notes:
Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase are highly effective for the kinetic resolution of allylic alcohols. The choice of acyl donor, solvent, and temperature can significantly influence both the reaction rate and the enantioselectivity. This method is advantageous due to the mild reaction conditions and the high enantioselectivities that can be achieved. However, the theoretical maximum yield for a single enantiomer is 50%.
Quantitative Data Summary:
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (E)-4-phenylbut-3-en-2-ol | Lecitase™ Ultra-CNBr | Vinyl propionate | Toluene | 8 | >45 (ester) | >99 (R-ester), 94 (S-alcohol) | [1] |
| (E)-4-(p-tolyl)but-3-en-2-ol | Lecitase™ Ultra-CNBr | Vinyl propionate | Toluene | 6 | >45 (ester) | >99 (R-ester), 91 (S-alcohol) | [1] |
| (E)-4-(2,5-dimethylphenyl)but-3-en-2-ol | Lecitase™ Ultra-CNBr | Vinyl propionate | Toluene | 8 | >45 (ester) | >99 (R-ester), 95 (S-alcohol) | [1] |
| (E)-4-(4-methoxyphenyl)but-3-en-2-ol | Lecitase™ Ultra-CNBr | Vinyl propionate | Toluene | 48 | ~45 (ester) | 90 (R-ester), 90 (S-alcohol) | [1] |
Experimental Workflow for Enzymatic Kinetic Resolution:
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Experimental Protocol for Enzymatic Kinetic Resolution:
Materials:
-
Racemic allylic alcohol
-
Immobilized Lipase (e.g., Novozym 435, CALB)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Chromatography system for purification
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the racemic allylic alcohol (1.0 equiv).
-
Add the anhydrous organic solvent to dissolve the alcohol.
-
Add the acyl donor (1.5-2.0 equiv).
-
Add the immobilized lipase (typically 10-30 mg per mmol of alcohol).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated, 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the acylated product by column chromatography to separate the two enantiomerically enriched compounds.
Dynamic Kinetic Resolution (DKR)
Dynamic Kinetic Resolution is an enhancement of EKR that overcomes the 50% yield limitation. It combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer of the alcohol. This is typically achieved using a metal catalyst, often a ruthenium complex.
Application Notes:
DKR is a powerful technique to obtain a single enantiomer of a chiral allylic alcohol in high yield and high enantiomeric excess. The choice of racemization catalyst is critical and must be compatible with the enzyme and the reaction conditions. Ruthenium complexes, such as Shvo's catalyst, are commonly employed for this purpose.[2][3] The conditions need to be carefully optimized to ensure that the rate of racemization is faster than or comparable to the rate of the enzymatic acylation.
Quantitative Data Summary:
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1-phenylethanol | (p-cymene)RuCl(cod) | Pseudomonas cepacia Lipase | p-chlorophenyl acetate | 88 | >99 | [3] |
| 1-phenyl-2-propen-1-ol | (p-cymene)RuCl(cod) | Pseudomonas cepacia Lipase | p-chlorophenyl acetate | 81 | >99 | [3] |
| 3-Iodocyclohex-2-enol | Ruthenium catalyst B | Lipase PS-IM | Vinyl acetate | 90 (isolated) | 99 | [4] |
| (rac)-3-methyl-1-nonen-3-ol | Ruthenium catalyst 1 | CALB | Isopropenyl acetate | 85 | >99 | [5] |
Logical Relationship for Dynamic Kinetic Resolution:
Caption: Principle of Dynamic Kinetic Resolution.
Detailed Experimental Protocol for Dynamic Kinetic Resolution:
Materials:
-
Racemic allylic alcohol
-
Immobilized Lipase (e.g., Novozym 435, CALB)
-
Acyl donor (e.g., isopropenyl acetate, p-chlorophenyl acetate)[3]
-
Ruthenium-based racemization catalyst (e.g., Shvo's catalyst)
-
Anhydrous organic solvent (e.g., toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Chromatography system for purification
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the racemic allylic alcohol (1.0 equiv) in the anhydrous organic solvent.
-
Add the ruthenium catalyst (1-5 mol%).
-
Add the immobilized lipase (e.g., CALB, 30 mg).
-
Add the acyl donor (1.5 equiv).
-
Stir the reaction mixture at the optimized temperature (e.g., 50-80 °C).[6]
-
Monitor the reaction progress by chiral HPLC or GC.
-
Once the reaction is complete (full conversion of the starting material), cool the mixture to room temperature.
-
Filter off the immobilized enzyme and the catalyst.
-
Wash the solids with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting chiral ester by column chromatography.
-
If the chiral alcohol is the desired product, the ester can be hydrolyzed under basic conditions (e.g., K2CO3 in methanol).
Diastereomeric Derivatization
This indirect method of chiral separation involves reacting the enantiomeric mixture of the allylic alcohol with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated using standard chromatographic techniques like flash chromatography or HPLC.
Application Notes:
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acid chloride are common CDAs for alcohols.[7] The resulting Mosher's esters are diastereomers that can often be separated by silica gel chromatography. After separation, the chiral auxiliary can be cleaved to yield the enantiomerically pure allylic alcohols. This method is robust but requires an additional reaction and deprotection step.
Experimental Workflow for Diastereomeric Derivatization:
Caption: Workflow for Diastereomeric Derivatization.
Detailed Experimental Protocol for Diastereomeric Derivatization using Mosher's Acid Chloride:
Materials:
-
Racemic allylic alcohol
-
(R)- or (S)-Mosher's acid chloride
-
Anhydrous pyridine or another suitable base (e.g., DMAP)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Chromatography system for separation (e.g., HPLC with a standard silica or C18 column)
-
Reagents for ester cleavage (e.g., LiAlH4 or KOH)
Procedure: Part A: Esterification
-
Dissolve the racemic allylic alcohol (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.
-
Add pyridine (2.0 equiv) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (R)-Mosher's acid chloride (1.2 equiv) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting alcohol is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product is a mixture of diastereomeric Mosher's esters.
Part B: Separation and Deprotection
-
Separate the diastereomeric esters using flash column chromatography on silica gel or preparative HPLC.
-
Characterize the separated diastereomers (e.g., by NMR) to confirm their purity.
-
To cleave the Mosher's ester and recover the chiral alcohol, treat the separated diastereomer with a reducing agent like LiAlH4 in an anhydrous ether at 0 °C, or hydrolyze with a base like KOH in methanol/water.
-
After complete cleavage, work up the reaction appropriately to isolate the enantiomerically pure allylic alcohol.
Chiral Chromatography (HPLC & SFC)
Direct separation of enantiomers can be achieved using chiral chromatography, where the stationary phase is chiral. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful techniques for both analytical and preparative-scale purification of chiral allylic alcohols.
Application Notes:
Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak and Chiralcel columns), are widely used and offer broad applicability for the separation of chiral allylic alcohols.[4][8][9] SFC is often advantageous over HPLC due to faster separations, lower solvent consumption (using supercritical CO2 as the main mobile phase component), and easier product recovery.[10] Method development typically involves screening different CSPs and mobile phase compositions to achieve optimal separation.
Quantitative Data Summary for Chiral HPLC:
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Glycidyl tosylate enantiomers | Chiralpak AD-H | n-hexane/ethanol (70/30, v/v) | 1.2 | 40 | ≥2 | [4] |
| Glycidyl tosylate enantiomers | Chiralpak AD-H | Methanol | 0.8 | 20 | ≥2 | [4] |
| Phenylglycidol enantiomers | Chiralpak AD | n-hexane/ethanol (85:15, v/v) | 1.2 | N/A | 2.4 | [4] |
| Glycidyl nitrobenzoate enantiomers | Chiralpak AD-H | Methanol/ethanol (80:20) | 0.9 | 40 | ≥2 | [4] |
Experimental Workflow for Chiral Chromatography:
Caption: Workflow for Chiral Chromatography.
Detailed Experimental Protocol for Chiral HPLC/SFC:
Materials:
-
Racemic allylic alcohol
-
HPLC or SFC system equipped with a UV detector and fraction collector
-
Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H)
-
HPLC or SFC grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol, CO2 for SFC)
-
Sample vials and filters
Procedure:
-
Method Development (Screening):
-
Dissolve a small amount of the racemic allylic alcohol in a suitable solvent.
-
Screen a selection of chiral columns (e.g., polysaccharide-based) with a range of mobile phases (e.g., hexane/isopropanol, hexane/ethanol for normal phase HPLC; CO2/methanol, CO2/ethanol for SFC).
-
Analyze the chromatograms to identify the column and mobile phase combination that provides the best separation (baseline resolution is ideal).
-
Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize run time.
-
-
Preparative Separation:
-
Once an optimal method is developed, scale up for preparative purification.
-
Dissolve the racemic mixture in the mobile phase at a concentration that avoids column overloading.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Set up the HPLC/SFC system with the chosen column and mobile phase.
-
Perform the injection of the sample.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Analyze the collected fractions by analytical chiral HPLC/SFC to confirm their enantiomeric purity.
-
Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure to obtain the purified products.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. princeton.edu [princeton.edu]
- 7. The Retort [www1.udel.edu]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (4R)-Hept-2-en-4-ol in Natural Product Synthesis: An Overview and Representative Protocols
Initial Assessment: Extensive literature searches did not yield specific examples of the direct application of (4R)-Hept-2-en-4-ol as a chiral building block in the total synthesis of natural products. This suggests that while it is a synthetically accessible chiral molecule, it may not be a commonly employed synthon in reported natural product syntheses to date.
To fulfill the request for detailed application notes and protocols, this document will focus on a representative and well-documented chiral allylic alcohol, (+)-Ipsenol , to illustrate the synthetic utility of this class of compounds in natural product synthesis. (+)-Ipsenol is an aggregation pheromone of the bark beetle Ips paraconfusus. Its synthesis showcases common strategies for the preparation and application of chiral allylic alcohols.
Representative Application: Synthesis of (+)-Ipsenol
(+)-Ipsenol ((+)-2-methyl-6-methylene-7-octen-4-ol) is a chiral allylic alcohol that serves as a crucial component of the aggregation pheromone of several bark beetle species. Its stereochemistry is critical for its biological activity, making its enantioselective synthesis a topic of significant interest.
Synthetic Strategy Overview
A common approach to the synthesis of chiral allylic alcohols like (+)-Ipsenol involves the asymmetric addition of an organometallic reagent to an aldehyde. One effective method utilizes a chiral borane reagent to achieve high enantioselectivity. The following sections detail a protocol adapted from the synthesis of (+)-Ipsenol, highlighting the key stereoselective step.
Quantitative Data Presentation
The following table summarizes the quantitative data for a key step in an asymmetric synthesis of (+)-Ipsenol.
| Step | Reactants | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) |
| Asymmetric Isoprenylation of Isovaleraldehyde | Isovaleraldehyde, B-Isoprenyl-9-borabicyclo[3.3.1]nonane derived from (+)-α-pinene | (+)-Ipsenol | Diethanolamine | 60 | 93.7 |
Experimental Protocols
Key Experiment: Asymmetric Synthesis of (+)-Ipsenol via Chiral Borane Reagent
This protocol describes the asymmetric addition of an isoprenyl group to isovaleraldehyde using a chiral borane reagent derived from (+)-α-pinene.
Materials:
-
n-Butyllithium (2.3 M solution in hexane)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Potassium tert-butoxide (t-BuOK)
-
Isoprene
-
B-Methoxy-9-BBN (1 M solution in THF)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Isovaleraldehyde
-
Diethanolamine
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (EE)
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
Preparation of the Chiral Borane Reagent:
-
To a solution of n-butyllithium (10.8 mL, 25 mmol) in a mixture of THF (5.5 mL) and hexane (2.5 mL) at 0°C, add 2,2,6,6-tetramethylpiperidine (4.2 mL, 25 mmol).
-
After 15 minutes, cool the solution to -78°C and add a solution of potassium tert-butoxide (2.8 g, 25 mmol) in THF (15 mL).
-
Slowly add isoprene (3.7 mL, 37 mmol) to the reaction mixture, maintaining the temperature between -78°C and -60°C.
-
Stir the mixture for an additional 15 minutes at -60°C.
-
Recool the solution to -78°C and add B-Methoxy-9-BBN (25 mL of a 1 M solution in THF) over 5 minutes.
-
Treat the resulting 'ate' complex with boron trifluoride etherate (4 mL, 33 mmol) at -78°C for 5 minutes to generate the isoprenylborane.
-
-
Asymmetric Isoprenylation:
-
To the slurry of the isoprenylborane at -78°C, add isovaleraldehyde (2.7 mL, 25 mmol).
-
Warm the reaction mixture to 0°C.
-
Substitute the THF solvent with diethyl ether.
-
Add diethanolamine (2.6 mL, 27.5 mmol) and stir the mixture for 2 hours.
-
-
Work-up and Purification:
-
Filter the precipitated boron components.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation (92°-94°C at 19 mmHg) to yield (+)-Ipsenol.[1]
-
Mandatory Visualizations
Logical Workflow for the Asymmetric Synthesis of (+)-Ipsenol
Caption: Workflow for the asymmetric synthesis of (+)-Ipsenol.
Signaling Pathway (Illustrative)
As there is no signaling pathway directly associated with the synthesis of a natural product, the following diagram illustrates the logical relationship of how a chiral building block is incorporated into a more complex natural product.
Caption: Incorporation of chirality into a natural product.
References
Anwendungshinweise und Protokolle zur Derivatisierung von (4R)-Hept-2-en-4-ol für Folgereaktionen
Anwendungsbereich: Diese Unterlagen richten sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung, die an der chemischen Modifikation von (4R)-Hept-2-en-4-ol interessiert sind. Die hier beschriebenen Protokolle detaillieren die Umwandlung der Hydroxylgruppe in verschiedene Derivate, um diese für nachfolgende synthetische Schritte zu aktivieren oder zu schützen.
Einleitung
This compound ist ein chiraler sekundärer Allylalkohol, der als vielseitiger Baustein in der organischen Synthese, insbesondere in der Naturstoff- und Wirkstoffsynthese, dient. Die Derivatisierung der Hydroxylgruppe ist oft ein entscheidender Schritt, um ihre Reaktivität zu steuern, sie in eine bessere Abgangsgruppe umzuwandeln oder um das Molekül vor unerwünschten Nebenreaktionen in Folgeschritten zu schützen. Die gängigsten Derivatisierungsstrategien umfassen die Bildung von Silylethern, Acetalen (z.B. Methoxymethylether) und Estern. Diese Derivate ermöglichen eine breite Palette von Folgereaktionen wie Kupplungsreaktionen, Epoxidierungen oder Umlagerungen.
Übersicht der Derivatisierungsstrategien
Die Auswahl der geeigneten Derivatisierungsmethode hängt von den spezifischen Anforderungen der geplanten Syntheseroute ab, insbesondere von der Stabilität des Derivats unter den nachfolgenden Reaktionsbedingungen.
| Derivattyp | Schutzgruppe | Typische Reagenzien | Hauptanwendung / Stabilität |
| Silylether | Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS/TBDMS) | TMSCl, TESCl, TBDMSCl mit einer Base (z.B. Imidazol, Triethylamin) | Schutz der Alkoholgruppe; stabil unter den meisten basischen, nukleophilen und oxidativen Bedingungen; labil gegenüber Säuren und Fluoridionen. |
| Acetal | Methoxymethyl (MOM) | MOMCl mit einer nicht-nukleophilen Base (z.B. DIPEA) | Schutz der Alkoholgruppe; stabil gegenüber Basen, Nukleophilen und vielen Oxidations- und Reduktionsmitteln; labil gegenüber Säuren. |
| Ester | Acetat, Benzoat | Acetylchlorid, Benzoylchlorid, Essigsäureanhydrid mit einer Base (z.B. Pyridin, DMAP) | Aktivierung der Hydroxylgruppe als Abgangsgruppe für nukleophile Substitutionen; Schutzgruppe. |
Tabelle 1: Gängige Derivatisierungsmethoden für this compound.
Experimentelle Protokolle
Die folgenden Protokolle sind als allgemeine Richtlinien zu verstehen. Die genauen Reaktionsbedingungen und Aufarbeitungsprozeduren können je nach Maßstab und spezifischen Laborbedingungen angepasst werden müssen.
Silylether-Bildung: Synthese von (R,E)-4-(tert-Butyldimethylsilyloxy)hept-2-en
Diese Methode schützt die Hydroxylgruppe als sterisch anspruchsvollen Silylether, der eine hohe Stabilität gegenüber vielen nicht-sauren Reagenzien aufweist.
Reaktionsschema:
Abbildung 1: Arbeitsablauf der TBDMS-Schutzreaktion.
Materialien:
-
This compound
-
tert-Butyldimethylsilylchlorid (TBDMSCl)
-
Imidazol
-
Dimethylformamid (DMF), wasserfrei
-
Diethylether
-
Gesättigte wässrige Natriumhydrogencarbonatlösung (NaHCO₃)
-
Gesättigte wässrige Natriumchloridlösung (NaCl)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Eisbad
Protokoll:
-
In einem trockenen Rundkolben werden this compound (1 Äq.) und Imidazol (2.5 Äq.) in wasserfreiem DMF gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
tert-Butyldimethylsilylchlorid (1.5 Äq.), gelöst in einer minimalen Menge wasserfreiem DMF, wird langsam zur gekühlten Lösung zugetropft.
-
Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktionsmischung bei Raumtemperatur für 12-16 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach vollständiger Umsetzung wird die Reaktionsmischung mit Diethylether verdünnt und nacheinander mit Wasser, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.
-
Die organische Phase wird abgetrennt, über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt kann mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gemisch als Eluent) gereinigt werden.
Erwartete Ergebnisse: Die Ausbeuten für diese Reaktion sind typischerweise hoch (oft > 90%). Das Produkt sollte als farbloses Öl erhalten werden.
| Parameter | Wert |
| Ausbeute | > 90 % |
| Summenformel | C₁₃H₂₈OSi |
| Molekulargewicht | 228.45 g/mol |
| ¹H-NMR (CDCl₃, typische Signale) | δ 5.4-5.6 (m, 2H, CH=CH), 4.1 (q, 1H, CH-O), 1.6 (d, 3H, CH₃-CH=), 0.9 (s, 9H, C(CH₃)₃), 0.05 (s, 6H, Si(CH₃)₂) ppm |
| IR (Film, typische Banden) | ν 2958, 2929, 2857, 1472, 1254, 1080, 836 cm⁻¹ |
Tabelle 2: Typische Daten für (R,E)-4-(tert-Butyldimethylsilyloxy)hept-2-en.
Acetal-Bildung: Synthese von (R,E)-4-(Methoxymethoxy)hept-2-en
Die MOM-Schutzgruppe ist eine der gängigsten Acetal-Schutzgruppen für Alkohole und zeichnet sich durch ihre Stabilität in basischem Milieu aus.
Reaktionsschema:
Abbildung 2: Arbeitsablauf der MOM-Schutzreaktion.
Materialien:
-
This compound
-
Chlormethylmethylether (MOMCl)
-
N,N-Diisopropylethylamin (DIPEA)
-
Dichlormethan (CH₂Cl₂), wasserfrei
-
Gesättigte wässrige Ammoniumchloridlösung (NH₄Cl)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Protokoll:
-
This compound (1 Äq.) wird in einem trockenen Rundkolben in wasserfreiem Dichlormethan gelöst.
-
Die Lösung wird auf 0 °C in einem Eisbad abgekühlt und N,N-Diisopropylethylamin (3 Äq.) wird zugegeben.
-
Chlormethylmethylether (1.5 Äq.) wird langsam zugetropft, wobei die Temperatur unter 5 °C gehalten werden sollte.
-
Nach der Zugabe wird die Reaktionsmischung langsam auf Raumtemperatur erwärmt und für 4-8 Stunden gerührt, bis die DC eine vollständige Umsetzung anzeigt.
-
Die Reaktion wird durch vorsichtige Zugabe von gesättigter wässriger NH₄Cl-Lösung beendet.
-
Die Phasen werden getrennt und die wässrige Phase wird zweimal mit Dichlormethan extrahiert.
-
Die vereinigten organischen Phasen werden über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel wird am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird in der Regel durch Säulenchromatographie an Kieselgel gereinigt.
Erwartete Ergebnisse: Die Reaktion liefert das MOM-geschützte Produkt in guten bis sehr guten Ausbeuten.
| Parameter | Wert |
| Ausbeute | 80 - 95 % |
| Summenformel | C₉H₁₈O₂ |
| Molekulargewicht | 158.24 g/mol |
| ¹H-NMR (CDCl₃, typische Signale) | δ 5.5-5.7 (m, 2H, CH=CH), 4.7 (s, 2H, O-CH₂-O), 4.0 (m, 1H, CH-O), 3.4 (s, 3H, O-CH₃), 1.7 (d, 3H, CH₃-CH=) ppm |
| IR (Film, typische Banden) | ν 2959, 2931, 1450, 1148, 1105, 1042, 919 cm⁻¹ |
Tabelle 3: Typische Daten für (R,E)-4-(Methoxymethoxy)hept-2-en.
Veresterung: Synthese von (R,E)-Hept-2-en-4-yl-acetat
Die Veresterung wandelt die Hydroxylgruppe in eine gute Abgangsgruppe für nukleophile Substitutionen um oder dient als Schutzgruppe.
Reaktionsschema:
Abbildung 3: Arbeitsablauf der Acetylierung.
Materialien:
-
This compound
-
Acetylchlorid
-
Pyridin, wasserfrei
-
Dichlormethan (CH₂Cl₂), wasserfrei
-
1 M Salzsäure (HCl)
-
Gesättigte wässrige Natriumhydrogencarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Protokoll:
-
This compound (1 Äq.) wird in wasserfreiem Dichlormethan in einem trockenen Rundkolben gelöst und auf 0 °C gekühlt.
-
Wasserfreies Pyridin (1.5 Äq.) wird zugegeben.
-
Acetylchlorid (1.2 Äq.) wird langsam zugetropft, wobei die Temperatur unter 5 °C gehalten wird.
-
Die Reaktionsmischung wird für 1-3 Stunden bei 0 °C gerührt und anschließend auf Raumtemperatur erwärmt, bis die Umsetzung laut DC vollständig ist.
-
Die Reaktion wird durch langsame Zugabe von Wasser beendet.
-
Die Mischung wird mit 1 M HCl gewaschen, um überschüssiges Pyridin zu entfernen, gefolgt von einer Wäsche mit gesättigter NaHCO₃-Lösung.
-
Die organische Phase wird abgetrennt, über MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Eine säulenchromatographische Reinigung liefert das reine Produkt.
Erwartete Ergebnisse: Die Veresterung verläuft in der Regel sauber und mit hohen Ausbeuten.
| Parameter | Wert |
| Ausbeute | > 90 % |
| Summenformel | C₉H₁₆O₂ |
| Molekulargewicht | 156.22 g/mol |
| ¹H-NMR (CDCl₃, typische Signale) | δ 5.4-5.7 (m, 2H, CH=CH), 5.2 (m, 1H, CH-O), 2.05 (s, 3H, COCH₃), 1.7 (d, 3H, CH₃-CH=) ppm |
| IR (Film, typische Banden) | ν 2965, 1735 (C=O), 1371, 1240 (C-O), 1021 cm⁻¹ |
Tabelle 4: Typische Daten für (R,E)-Hept-2-en-4-yl-acetat.
Entschützungsprotokolle
Die Fähigkeit, eine Schutzgruppe selektiv und unter milden Bedingungen zu entfernen, ist für den Erfolg einer mehrstufigen Synthese von entscheidender Bedeutung.
Logische Beziehungen der Schutz-/Entschützungsstrategien:
Abbildung 4: Übersicht der Schutz- und Entschützungsreaktionen.
-
Entschützung von TBDMS-Ethern: Die Spaltung erfolgt typischerweise mit Fluoridionenquellen wie Tetrabutylammoniumfluorid (TBAF) in THF oder mit Säuren wie Fluorwasserstoffsäure (HF) in Acetonitril.
-
Entschützung von MOM-Ethern: Die saure Hydrolyse mit Mineralsäuren (z. B. HCl in Methanol) oder Lewis-Säuren (z. B. MgBr₂) spaltet die MOM-Gruppe effektiv.
-
Entschützung von Acetat-Estern: Die basische Hydrolyse (Verseifung) mit Basen wie Lithiumhydroxid (LiOH) in einem THF/Wasser-Gemisch oder die saure Hydrolyse führen zum freien Alkohol zurück.
Fazit
Die Derivatisierung von this compound ist ein fundamentaler Schritt, um sein synthetisches Potenzial voll auszuschöpfen. Die Wahl der richtigen Schutzgruppe oder die Umwandlung in eine reaktive Spezies ist entscheidend für den Erfolg komplexer Synthesen. Die hier vorgestellten Protokolle für die Bildung von Silyl-, MOM-Ethern und Acetat-Estern bieten zuverlässige und reproduzierbare Methoden für die Modifikation dieses wichtigen chiralen Bausteins.
Application Notes and Protocols for the Large-Scale Synthesis of Optically Pure Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The synthesis of optically pure building blocks is a critical endeavor in the pharmaceutical and fine chemical industries. The stereochemistry of a molecule can profoundly impact its biological activity, making the selective synthesis of a single enantiomer a key consideration in drug development and manufacturing.[1][2] This document provides an overview of common strategies for large-scale chiral synthesis, detailed experimental protocols for key methods, and a decision-making framework to guide the selection of the most appropriate synthetic route.
Introduction to Chiral Synthesis Strategies
The primary methods for obtaining enantiomerically pure compounds on a large scale can be broadly categorized into three main approaches:
-
Chiral Resolution: This classic approach involves the separation of a racemic mixture into its constituent enantiomers. Common techniques include diastereomeric salt formation and crystallization, and preparative chiral chromatography.[3][4][5] While robust and widely implemented, a significant drawback is the theoretical maximum yield of 50% for the desired enantiomer, unless an efficient racemization and recycling process for the unwanted enantiomer is developed.[6]
-
Asymmetric Synthesis: This is often the preferred method as it aims to create the desired enantiomer directly from a prochiral substrate, thus avoiding the loss of 50% of the material inherent in classical resolution.[7] Key technologies in this area include:
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to stereoselectively convert a prochiral substrate to a chiral product. This field is further divided into:
-
Metal-Catalyzed Asymmetric Hydrogenation: A powerful and widely used industrial method for the synthesis of chiral alcohols, amines, and other functional groups.[8][9]
-
Organocatalysis: Utilizes small organic molecules as catalysts, offering an alternative to metal-based catalysts and often proceeding under mild reaction conditions.
-
-
Chemoenzymatic Synthesis: This approach leverages the high stereoselectivity of enzymes to catalyze key transformations in a synthetic sequence. Transaminases for the synthesis of chiral amines are a prominent example of this technology's industrial success.[10][11][12]
-
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials for the synthesis of more complex chiral molecules.
Data Presentation: Comparison of Large-Scale Chiral Synthesis Methods
The selection of a synthetic strategy depends on various factors, including the nature of the target molecule, the desired scale of production, cost considerations, and available technologies. The following tables provide a comparative overview of quantitative data for different large-scale chiral synthesis methods.
| Method | Substrate Example | Product Example | Catalyst/Resolving Agent | Scale | Yield (%) | Enantiomeric Excess (ee %) | Key Process Parameters | Citation(s) |
| Asymmetric Hydrogenation | Prochiral Ketone (α-Chloroacetophenone) | Chiral Alcohol ((R)-2-Chloro-1-phenylethanol) | Ru(OTf)--INVALID-LINK-- | 208 g | ~100 | 96 | 10 atm H₂, CH₃OH, S/C = 1000 | [8] |
| Asymmetric Hydrogenation | Prochiral Enamide | Chiral Amine Precursor | Rh-DuanPhos | Not Specified | >99 | 90-93 | Not Specified | [13] |
| Chemoenzymatic Synthesis | Prochiral Ketone ((4-Fluorophenyl)acetone) | Chiral Amine ((S)-1-(4-Fluorophenyl)ethan-1-amine) | ω-Transaminase (ATA-113) | 100 mM | >99 | >99 | ortho-xylylenediamine as amine donor | [14] |
| Chemoenzymatic Synthesis | Prochiral Ketone for Sitagliptin | Chiral Amine Intermediate | Engineered ω-Transaminase | Industrial | High | High | Isopropylamine as amine donor | [6] |
| Diastereomeric Salt Resolution | Racemic Ibuprofen | (S)-(+)-Ibuprofen | (S)-(-)-α-Methylbenzylamine | 0.5 L | High | High | Cooling crystallization from ethanol | [15] |
| Diastereomeric Salt Resolution | Racemic Acid | Enantiopure Acid | (1S,2S)-trans-1-Amino-2-indanol | 16.4 g | Good | High | Crystallization from EtCN:heptane | [16] |
Note: The data presented are from various literature sources and may not be directly comparable due to differences in reaction conditions and optimization levels.
Experimental Protocols
The following are representative, detailed protocols for the large-scale synthesis of optically pure building blocks using the three main strategies.
Protocol 1: Large-Scale Asymmetric Hydrogenation of a Prochiral Ketone
Objective: To synthesize a chiral secondary alcohol via the asymmetric hydrogenation of a prochiral ketone on a multi-kilogram scale. This protocol is a generalized procedure based on common industrial practices.[8][9]
Materials:
-
Prochiral Ketone (e.g., an acetophenone derivative)
-
Chiral Ruthenium Catalyst (e.g., a Ru-BINAP or Ru-TsDPEN complex)
-
Hydrogen Gas (high pressure)
-
Anhydrous Solvent (e.g., Methanol, Ethanol)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
-
High-pressure hydrogenation reactor
Procedure:
-
Reactor Preparation: Ensure the high-pressure hydrogenation reactor is clean, dry, and has been leak-tested. Purge the reactor multiple times with an inert gas (e.g., Nitrogen) to remove any oxygen.
-
Catalyst and Substrate Charging: Under a positive pressure of inert gas, charge the reactor with the chiral ruthenium catalyst (typically 0.01 - 1 mol% relative to the substrate). Add the anhydrous solvent (e.g., Methanol) to dissolve the catalyst.
-
Substrate Addition: Add the prochiral ketone substrate to the reactor. The substrate can be added neat or as a solution in the reaction solvent.
-
Hydrogenation: Seal the reactor and purge the headspace with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (typically 10-100 atm). Begin agitation and heat the reaction mixture to the desired temperature (typically 25-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by a suitable method (e.g., GC or HPLC) to determine the conversion of the starting material. The reaction time can vary from a few hours to 24 hours depending on the substrate and catalyst activity.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.
-
Catalyst Removal and Product Isolation: Filter the reaction mixture to remove the catalyst (if heterogeneous or if it precipitates). Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by distillation, crystallization, or chromatography to yield the enantiomerically enriched alcohol.
-
Analysis: Determine the yield and enantiomeric excess of the final product using standard analytical techniques (e.g., chiral HPLC or GC).
Protocol 2: Large-Scale Chemoenzymatic Synthesis of a Chiral Amine using a Transaminase
Objective: To synthesize a chiral amine from a prochiral ketone using a transaminase enzyme on a large scale. This protocol is a generalized procedure based on industrial applications of ω-transaminases.[10][11][12][14]
Materials:
-
Prochiral Ketone
-
ω-Transaminase (either as a lyophilized powder or an immobilized enzyme)
-
Amine Donor (e.g., Isopropylamine, L-Alanine, or a "smart" donor like ortho-xylylenediamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor (if not already included with the enzyme)
-
Buffer solution (e.g., phosphate or borate buffer, pH 7-9)
-
Organic co-solvent (e.g., DMSO, MTBE, if needed for substrate solubility)
-
Equipment for pH control (pH meter, acid/base addition pumps)
-
Bioreactor or suitable stirred tank reactor
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare the reaction buffer and adjust the pH to the optimal range for the chosen transaminase.
-
Enzyme and Cofactor Addition: Add the ω-transaminase enzyme to the buffer. If required, add the PLP cofactor. Allow the enzyme to dissolve or suspend evenly.
-
Substrate and Amine Donor Addition: Add the prochiral ketone substrate to the reactor. This may be added neat or as a solution in a co-solvent to improve solubility. Add the amine donor. An excess of the amine donor is often used to drive the reaction equilibrium towards the product.[14]
-
Reaction Control: Maintain the reaction at the optimal temperature (typically 30-50 °C) and pH. The pH may need to be controlled throughout the reaction, as the consumption of the amine donor can cause a pH shift.
-
Equilibrium Shift (if necessary): For reactions with unfavorable equilibria, strategies to remove the ketone byproduct may be employed. This can include sparging with an inert gas to remove volatile byproducts like acetone (when using isopropylamine as the donor).[14]
-
Reaction Monitoring: Monitor the conversion of the ketone to the amine product using HPLC or GC analysis of reaction samples.
-
Work-up and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction (e.g., by adjusting the pH or temperature). If the enzyme is immobilized, it can be recovered by filtration for reuse. The product is then extracted from the aqueous phase using an organic solvent.
-
Purification and Analysis: The extracted product can be purified by distillation, crystallization, or by forming a salt and crystallizing it. The final product's yield and enantiomeric excess are determined by chiral HPLC or GC.
Protocol 3: Large-Scale Chiral Resolution of a Racemic Acid by Diastereomeric Salt Formation
Objective: To separate a racemic carboxylic acid into its enantiomers on a large scale by forming diastereomeric salts with a chiral amine resolving agent. This protocol is a generalized procedure based on the principles of classical resolution.[3][4]
Materials:
-
Racemic Carboxylic Acid
-
Chiral Amine Resolving Agent (e.g., (R)- or (S)-1-phenylethylamine, brucine, etc.)
-
Solvent for Crystallization (e.g., Ethanol, Methanol, Acetone, or a mixture)
-
Acid for Salt Cleavage (e.g., Hydrochloric Acid)
-
Base for Amine Recovery (e.g., Sodium Hydroxide)
-
Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Large crystallization vessel with temperature control and agitation
Procedure:
-
Salt Formation: In a large reaction vessel, dissolve the racemic carboxylic acid in the chosen crystallization solvent. The amount of solvent should be sufficient to dissolve the acid at an elevated temperature. In a separate vessel, dissolve the chiral amine resolving agent (typically 0.5 to 1.0 equivalents relative to the racemic acid) in the same solvent.
-
Crystallization: Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring. One of the diastereomeric salts should be less soluble and begin to crystallize. The crystallization can be promoted by slow cooling, seeding with a small crystal of the desired diastereomeric salt, or by the slow addition of an anti-solvent.
-
Isolation of the Diastereomeric Salt: Allow the crystallization to proceed until a significant amount of the less soluble diastereomeric salt has formed. Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove the mother liquor which is enriched in the more soluble diastereomer.
-
Enrichment of the Diastereomeric Salt: The isolated salt can be further purified by recrystallization from a suitable solvent to improve its diastereomeric purity.
-
Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent. Add a strong acid (e.g., HCl) to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent. The enantiomerically enriched carboxylic acid will be in the organic phase.
-
Isolation of the Enantiopure Acid: Separate the organic layer, wash it with brine, dry it over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
Recovery of the Resolving Agent: The aqueous layer containing the salt of the resolving agent can be treated with a base (e.g., NaOH) to regenerate the free chiral amine, which can then be extracted and recycled.
-
Analysis: Determine the yield and enantiomeric excess of the resolved carboxylic acid using chiral HPLC or by measuring its specific rotation.
Mandatory Visualization
Decision-Making Workflow for Chiral Synthesis Strategy
The following diagram illustrates a typical workflow for selecting a large-scale synthesis strategy for an optically pure building block.
Caption: A decision-making workflow for selecting a chiral synthesis strategy.
Experimental Workflow for Diastereomeric Salt Resolution
The following diagram outlines the key steps in a typical large-scale diastereomeric salt resolution process.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 14. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. unchainedlabs.com [unchainedlabs.com]
Application Notes and Protocols: Catalytic Regio- and Enantioselective Haloazidation of Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic regio- and enantioselective haloazidation of allylic alcohols is a powerful transformation in modern organic synthesis. This method allows for the direct conversion of readily available allylic alcohols into versatile chiral haloazide building blocks. These products are of significant interest in medicinal chemistry and drug development due to the prevalence of chiral amines and other nitrogen-containing functionalities in bioactive molecules. The ability to introduce both a halogen and an azide group across a double bond with high control over both the position (regioselectivity) and the three-dimensional arrangement (enantioselectivity) of these functional groups opens up new avenues for the efficient synthesis of complex molecular architectures.
This protocol describes a titanium-based catalytic system for the haloazidation of a variety of allylic alcohols.[1][2][3] The reaction is characterized by its operational simplicity, use of readily available reagents, and broad substrate scope, making it a valuable tool for synthetic chemists. The resulting vicinal haloazides can be further transformed into a range of valuable derivatives, including chiral amines, aziridines, and triazoles.
Reaction Principle and Mechanism
The reaction proceeds via a proposed titanium-alkoxide-catalyzed mechanism. The allylic alcohol substrate coordinates to the titanium catalyst, which is modified by a chiral Schiff base ligand. This coordination activates the alkene towards electrophilic attack by a halogen source (e.g., N-bromosuccinimide or N-chlorosuccinimide). The azide nucleophile, delivered from a titanium-azide complex, then attacks the intermediate haliranium ion in a regio- and enantioselective manner, dictated by the chiral ligand.
Data Presentation: Substrate Scope and Performance
The catalytic system demonstrates broad applicability across a range of allylic alcohol substrates, affording the corresponding haloazides in good yields with high enantioselectivities and good to moderate regioselectivities. The following tables summarize the performance of the catalytic system with various substrates under optimized reaction conditions.
Table 1: Enantioselective Bromoazidation of Various Allylic Alcohols
| Entry | Allylic Alcohol Substrate | Yield (%) | c.r. (C2:C3 azide) | ee (%) |
| 1 | Cinnamyl alcohol | 75 | >20:1 | 97 |
| 2 | 2-Methyl-2-propen-1-ol | 85 | 10:1 | 98 |
| 3 | 2-Phenyl-2-propen-1-ol | 80 | 12:1 | 99 |
| 4 | (E)-But-2-en-1-ol | 72 | 1:3 | 96 |
| 5 | (E)-Hex-2-en-1-ol | 78 | 1:4 | 95 |
| 6 | 1-Cyclohexenylmethanol | 88 | 5:1 | 99 |
| 7 | Geraniol | 65 | 4:1 | 94 |
Table 2: Enantioselective Chloroazidation of Various Allylic Alcohols
| Entry | Allylic Alcohol Substrate | Yield (%) | c.r. (C2:C3 azide) | ee (%) |
| 1 | Cinnamyl alcohol | 70 | >20:1 | 96 |
| 2 | 2-Methyl-2-propen-1-ol | 82 | 9:1 | 97 |
| 3 | 2-Phenyl-2-propen-1-ol | 78 | 11:1 | 98 |
| 4 | (E)-But-2-en-1-ol | 68 | 1:3 | 95 |
| 5 | 1-Cyclohexenylmethanol | 85 | 4:1 | 98 |
Experimental Protocols
Materials and Reagents:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Chiral Schiff base ligand (e.g., (R,S)-1)
-
Azidotrimethylsilane (TMSN₃)
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Allylic alcohol substrate
-
Anhydrous hexanes
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Rotary evaporator
-
Chromatography columns
Detailed Experimental Procedure:
1. Preparation of the Titanium-Azide Reagent (TiN₃(Oi-Pr)₃):
-
Caution: This procedure should be performed in a well-ventilated fume hood.
-
To a solution of Ti(Oi-Pr)₄ (1.0 equiv) in anhydrous hexanes, add TMSN₃ (1.0 equiv) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
A mild exotherm may be observed.[1]
-
Stir the resulting solution for 30 minutes. The solution of TiN₃(Oi-Pr)₃ in hexanes is used directly in the next step.
2. Catalytic Haloazidation Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral Schiff base ligand (0.1 equiv).
-
Dissolve the ligand in anhydrous dichloromethane.
-
Add the allylic alcohol substrate (1.0 equiv).
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C).
-
Add the freshly prepared solution of TiN₃(Oi-Pr)₃ in hexanes (1.2 equiv) dropwise.
-
In a separate flask, dissolve the halogen source (NBS or NCS, 1.2 equiv) in anhydrous dichloromethane.
-
Add the solution of the halogen source dropwise to the reaction mixture over a period of 10-15 minutes.
-
Stir the reaction at the same temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
If NBS was used, add saturated aqueous Na₂S₂O₃ to quench any remaining bromine.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure haloazide product.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4R)-Hept-2-en-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of (4R)-Hept-2-en-4-ol, a chiral allylic alcohol. The information is designed to assist in optimizing reaction yields and enantioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via asymmetric vinylation of butyraldehyde.
Question: Why is the yield of this compound consistently low?
Answer:
Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and solutions:
-
Reagent Quality:
-
Butyraldehyde: The aldehyde starting material can undergo oxidation to butyric acid or self-condensation (aldol reaction). Ensure the butyraldehyde is freshly distilled before use.
-
Vinylating Agent: If using a Grignard reagent (e.g., vinylmagnesium bromide), its concentration may be lower than stated. It is advisable to titrate the Grignard reagent prior to use. For other vinylating agents, ensure they have not degraded during storage.
-
Solvent: Anhydrous conditions are critical, especially for reactions involving organometallic reagents. Ensure solvents are rigorously dried, for instance, by passing them through an activated alumina column or by distillation from an appropriate drying agent.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature for asymmetric vinylation is often low to enhance enantioselectivity and minimize side reactions. However, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion. A careful optimization of the reaction temperature is recommended.
-
Reaction Time: Incomplete reaction due to insufficient time can be a cause of low yield. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.
-
Catalyst Loading: In catalytic reactions, insufficient catalyst loading will result in a sluggish and incomplete reaction. Conversely, excessive catalyst loading can sometimes lead to the formation of byproducts. The catalyst loading should be optimized for the specific reaction scale.
-
-
Work-up and Purification:
-
Quenching: The quenching of the reaction (e.g., with saturated aqueous ammonium chloride for Grignard reactions) should be performed carefully at a low temperature to avoid decomposition of the product.
-
Extraction: Ensure the pH of the aqueous layer is appropriate for the extraction of the alcohol. Multiple extractions with a suitable organic solvent will maximize the recovery of the product.
-
Purification: The product may be volatile or prone to decomposition on silica gel. Consider alternative purification methods such as distillation under reduced pressure or chromatography on a less acidic stationary phase (e.g., alumina).
-
Question: What are the primary reasons for poor enantioselectivity (low %ee)?
Answer:
Achieving high enantioselectivity is a key challenge in asymmetric synthesis. The following factors are critical:
-
Catalyst and Ligand:
-
Purity and Integrity: The chiral catalyst or ligand is the cornerstone of enantioselectivity. Ensure it is of high purity and has not racemized or decomposed.
-
Catalyst Preparation: If the active catalyst is prepared in situ, the procedure must be followed meticulously. The ratio of the metal precursor to the chiral ligand is often crucial.
-
-
Reaction Conditions:
-
Temperature: Enantioselectivity is often highly dependent on the reaction temperature. Lower temperatures generally favor higher enantiomeric excess.
-
Solvent: The choice of solvent can have a significant impact on the transition state of the enantioselective step. Screen different anhydrous aprotic solvents (e.g., THF, toluene, dichloromethane) to find the optimal one.
-
Additives: In some catalytic systems, the presence of additives (e.g., Lewis acids or bases) can significantly influence enantioselectivity.
-
-
Substrate and Reagent Concentration:
-
The concentration of the reactants can affect the aggregation state of the catalyst and the reagents, which in turn can influence the enantioselectivity. It is advisable to perform the reaction at the concentration reported in optimized literature procedures.
-
Question: How can I minimize the formation of side products?
Answer:
Side product formation can significantly complicate purification and reduce the yield of the desired product. Common side reactions and mitigation strategies include:
-
Aldol Condensation of Butyraldehyde: This is a common side reaction for aldehydes. It can be minimized by adding the aldehyde slowly to the reaction mixture containing the catalyst and the vinylating agent, and by maintaining a low reaction temperature.
-
Wurtz-Type Coupling: In reactions involving Grignard reagents, homo-coupling of the vinyl Grignard reagent can occur. This can be minimized by using a high-quality Grignard reagent and avoiding the presence of any oxidizing impurities.
-
Over-addition to Ester (if applicable): While not directly applicable to the synthesis from an aldehyde, if an ester were used as a starting material with a Grignard reagent, double addition would be a major side reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric synthesis of this compound?
A1: The most common strategies involve the enantioselective addition of a vinyl nucleophile to butyraldehyde. Key methods include:
-
Catalytic Asymmetric Vinylation: This approach utilizes a chiral catalyst to control the stereochemical outcome of the addition of a vinyl group to the aldehyde. Common vinylating agents include vinylzinc reagents, vinylstannanes, and vinylboronates. The catalyst is typically a transition metal complex with a chiral ligand.[2][3]
-
Asymmetric Grignard Reaction: The addition of vinylmagnesium bromide to butyraldehyde in the presence of a chiral ligand or a chiral auxiliary can provide the desired product with good enantioselectivity.[4] Deactivation of the highly reactive Grignard reagent with additives can sometimes improve selectivity.[5]
-
Enzymatic Resolution: A racemic mixture of hept-2-en-4-ol can be resolved using enzymes, such as lipases, that selectively acylate one enantiomer, allowing for the separation of the two.
Q2: How can I accurately determine the enantiomeric excess (%ee) of my product?
A2: The most reliable methods for determining the %ee of chiral alcohols are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The alcohol is passed through a column with a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): For volatile alcohols like hept-2-en-4-ol, chiral GC using a chiral capillary column is an excellent alternative.
-
NMR Spectroscopy with a Chiral Shift Reagent: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in the NMR spectrum, allowing for their integration and the calculation of the %ee.
Q3: What safety precautions should be taken during the synthesis?
A3:
-
Butyraldehyde: It is a flammable liquid with a pungent odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organometallic Reagents (e.g., Grignard reagents, organozinc reagents): These are often pyrophoric and react violently with water and protic solvents. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.
-
Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent and handle them appropriately.
Data Presentation
The following table provides illustrative data on how reaction parameters can influence the yield and enantioselectivity of the asymmetric vinylation of butyraldehyde. Note that these are representative values based on similar transformations and actual results will depend on the specific experimental conditions.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | (S)-BINOL | Toluene | -20 | 24 | 75 | 85 |
| 2 | 5 | (S)-BINOL | THF | -20 | 24 | 82 | 80 |
| 3 | 5 | (S)-BINOL | Toluene | 0 | 12 | 85 | 70 |
| 4 | 10 | (S)-BINOL | Toluene | -20 | 18 | 88 | 86 |
| 5 | 5 | Chiral Diamine | CH₂Cl₂ | -40 | 36 | 65 | 92 |
Experimental Protocols
Protocol 1: Catalytic Asymmetric Vinylation of Butyraldehyde
This protocol is a general guideline for the synthesis of this compound via a catalytic asymmetric vinylation reaction.
Materials:
-
Chiral ligand (e.g., (R)-BINOL)
-
Metal precursor (e.g., Ti(O-iPr)₄)
-
Butyraldehyde (freshly distilled)
-
Vinylating agent (e.g., vinylzinc reagent or vinylmagnesium bromide with a deactivating agent)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried, argon-purged round-bottom flask, add the chiral ligand (e.g., 0.1 mmol) and the metal precursor (e.g., 0.1 mmol) in anhydrous solvent (10 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Slowly add the vinylating agent (e.g., 1.2 mmol) to the catalyst solution and stir for 15 minutes.
-
Add freshly distilled butyraldehyde (1.0 mmol) dropwise to the reaction mixture over a period of 30 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
-
Work-up:
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at a low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
-
Visualizations
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: General experimental workflow for the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol synthesis by 1,2-addition [organic-chemistry.org]
- 3. Catalytic asymmetric vinylation and dienylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enantioselective Reduction of Enones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enantioselective reduction of enones.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee)
Question: My enantioselective reduction is yielding a product with low enantiomeric excess (ee). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity can stem from several factors related to the catalyst, substrate, and reaction conditions. Here are key aspects to investigate:
-
Catalyst and Ligand: The choice of the chiral ligand and its interaction with the metal catalyst are paramount for achieving high enantioselectivity.
-
Ligand Screening: The steric and electronic properties of the ligand directly influence the asymmetric induction. It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate. For instance, in copper hydride-catalyzed 1,2-reductions of α,β-unsaturated ketones, both SEGPHOS and BIPHEP series ligands have shown to provide high levels of induction.[1]
-
Catalyst Integrity: Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Degradation of the catalyst can lead to a decrease in enantioselectivity. The use of isolated oxazaborolidine catalysts (CBS catalysts) can sometimes lead to low reproducibility due to aging during storage; in such cases, an in-situ generated catalyst might be a more reliable alternative.[2][3]
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excesses.[4] However, there is an optimal temperature for each reaction system, and excessively low temperatures might significantly slow down the reaction rate. For the in-situ generated p-I-PhO-oxazaborolidine catalyzed reduction of benzalacetone, the enantioselectivity increased as the temperature was lowered from 0 °C to -40 °C, but then dropped at -60 °C.[2]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. For the CuH-catalyzed 1,2-reduction of a specific enone, Et₂O was identified as the solvent of choice for optimal conversion and enantioselectivity.[1]
-
-
Substrate:
-
Steric Hindrance: The steric bulk of the substituents on the enone can significantly impact the facial selectivity of the hydride attack. For CBS reductions, a good steric differentiation between the two groups attached to the carbonyl group is crucial for high enantioselectivity.[5]
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Chemoselectivity (1,2- vs. 1,4-Reduction)
Question: My reaction is producing a mixture of the desired allylic alcohol (1,2-reduction) and the saturated ketone (1,4-reduction). How can I improve the chemoselectivity?
Answer: The regioselectivity of enone reduction is a common challenge, as both the carbon-carbon double bond and the carbonyl group are susceptible to reduction.[6] The outcome is influenced by the reducing agent, catalyst system, and substrate structure.
-
Choice of Catalyst and Reducing Agent:
-
Hard and Soft Nucleophiles: The "Hard and Soft Acids and Bases" (HSAB) principle can be a useful guide. Hard nucleophiles tend to favor 1,2-addition (attack on the harder carbonyl carbon), while soft nucleophiles favor 1,4-addition (attack on the softer β-carbon).
-
Specific Catalyst Systems:
-
For 1,2-Reduction: The Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃) is a classic method for the chemoselective 1,2-reduction of enones.[6] Copper hydride-catalyzed systems can also be tuned to favor 1,2-reduction, particularly for α-substituted unsaturated ketones.[1]
-
For 1,4-Reduction: Stryker's reagent ([(Ph₃P)CuH]₆) is known to favor 1,4-reduction (conjugate reduction).[6]
-
-
-
Reaction Conditions:
-
Solvent and Temperature: The solvent and temperature can influence the regioselectivity. For the reaction of lithiated phenylacetonitrile with α,β-unsaturated carbonyl compounds, the ratio of 1,2- to 1,4-addition was found to be dependent on the solvent composition and concentration.[7]
-
Additives: In some cases, additives can be used to direct the selectivity.
-
Logical Diagram for Controlling Chemoselectivity
Caption: Decision diagram for controlling the chemoselectivity of enone reduction.
Issue 3: Sluggish or Incomplete Reaction
Question: My enantioselective reduction is very slow or does not go to completion. What can I do to improve the reaction rate and conversion?
Answer: A sluggish reaction can be due to several factors, including catalyst deactivation, insufficient reactivity of the reducing agent, or unfavorable reaction conditions.
-
Catalyst Activity:
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, but this should be done judiciously to avoid side reactions and for cost-effectiveness.
-
Catalyst Activation/Pre-formation: Some catalysts require an activation step. For example, in the Noyori asymmetric hydrogenation, the BINAP-Ru dihalide precatalyst is converted to the active catalyst by reaction with hydrogen.[8] Ensure that the catalyst is properly activated according to the protocol.
-
-
Reducing Agent:
-
Choice of Hydride Source: The reactivity of the hydride source is crucial. In CuH-catalyzed reductions, diethoxymethylsilane (DEMS) was found to give the best enantioselectivity and conversion.[1]
-
Stoichiometry: Ensure that a sufficient stoichiometric amount of the reducing agent is used.
-
-
Reaction Conditions:
-
Temperature: While lower temperatures often favor enantioselectivity, they also decrease the reaction rate. A careful balance must be found. It may be necessary to run the reaction for a longer time at a lower temperature or to slightly increase the temperature to achieve a reasonable reaction time, potentially with a small trade-off in enantioselectivity.
-
Concentration: The concentration of the reactants can affect the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective reduction of enones?
A1: Several powerful methods are commonly employed:
-
Catalytic Hydrogenation: This method uses a chiral metal catalyst (e.g., Ru-BINAP) and hydrogen gas to achieve the reduction. The Noyori asymmetric hydrogenation is a prominent example.[8][9]
-
Catalytic Hydrosilylation: A chiral metal complex (often copper or rhodium-based) catalyzes the addition of a silane across the carbonyl or the double bond, followed by hydrolysis to yield the alcohol.
-
Borane-Mediated Reductions: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a borane source, is a widely used method for the enantioselective reduction of ketones and can be applied to enones.[4][5][10][11]
-
Transfer Hydrogenation: In this method, a hydrogen donor molecule (e.g., isopropanol or formic acid) transfers hydrogen to the enone, mediated by a chiral catalyst.
-
Biocatalytic Reductions: Enzymes, such as ene-reductases, can catalyze the enantioselective reduction of enones with high selectivity.[12]
Q2: How do I choose the right chiral ligand for my reaction?
A2: The selection of the optimal chiral ligand is often empirical and requires screening. However, some general guidelines can be helpful:
-
Literature Precedent: Check the literature for the reduction of similar substrates.
-
Ligand Libraries: Many commercially available chiral ligands are organized into libraries with systematically varied steric and electronic properties. Screening a small, diverse set of ligands can often lead to a good starting point.
-
Substrate-Ligand Matching: The "best" ligand is highly substrate-dependent. A ligand that works well for one enone may not be optimal for another.
Q3: My reaction requires strictly anhydrous conditions. What are the best practices for ensuring this?
A3: For reactions that are sensitive to moisture, such as the CBS reduction, taking the following precautions is crucial:[4]
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.
-
Glassware: Oven-dry all glassware and cool it under a stream of inert gas (e.g., argon or nitrogen) before use.
-
Reagents: Use anhydrous reagents. If necessary, dry them before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere using a Schlenk line or in a glovebox.
Data Summary
Table 1: Effect of Ligand and Solvent on CuH-Catalyzed 1,2-Reduction of an α-Substituted Enone [1]
| Entry | Ligand | Solvent | 1,2 / 1,4 Ratio | Yield (%) | ee (%) |
| 1 | L1 | THF | >98:<2 | 95 | 85 |
| 2 | L1 | Toluene | >98:<2 | 93 | 82 |
| 3 | L1 | Et₂O | >98:<2 | 96 | 90 |
| 4 | L2 | Et₂O | >98:<2 | 94 | 88 |
| 5 | L3b | Et₂O | >98:<2 | 95 | 91 |
Reaction conditions: 0.1 mmol scale in 0.3 mL solvent at -25 °C. L1, L2, and L3b are different chiral phosphine ligands.
Table 2: Temperature Effect on the Enantioselective Reduction of Benzalacetone using an in-situ Generated Oxazaborolidine Catalyst [2]
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 0 | 85 | 75 |
| 2 | -20 | 88 | 81 |
| 3 | -40 | 90 | 84 |
| 4 | -60 | 75 | 63 |
Reaction conditions: 10 mol% chiral lactam alcohol 3, 1.2 equiv. BH₃ and p-iodophenol in toluene.
Experimental Protocols
Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of an Enone [10]
-
To a stirred solution of the (R)-2-methyl-CBS-oxazaborolidine catalyst (1.0 M in toluene, 0.2 equivalents) in anhydrous toluene (2.0 mL per mmol of substrate) at -78 °C under an inert atmosphere, add the enone (1.0 equivalent).
-
Stir the mixture for 5 minutes at -78 °C.
-
Slowly add a solution of catecholborane (1.0 M in THF, 1.8 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Experimental Workflow for CBS Reduction
Caption: Step-by-step experimental workflow for a typical CBS reduction.
Protocol 2: General Procedure for Noyori Asymmetric Hydrogenation of a Ketone [8]
-
In a nitrogen-filled glovebox, charge a glass liner with a solution of the ketone substrate (e.g., 1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the RuCl₂[(R)-BINAP] catalyst (e.g., 0.1 mol%).
-
Place the glass liner into a high-pressure reactor (Parr bomb).
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 30 °C) with stirring.
-
Maintain the reaction under these conditions for the required time (e.g., 6 days).
-
After cooling and carefully releasing the pressure, concentrate the reaction mixture in vacuo.
-
Purify the product by distillation or chromatography.
References
- 1. CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - IT [thermofisher.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Preparing (4R)-Hept-2-en-4-ol
Welcome to the technical support center for the synthesis of (4R)-Hept-2-en-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the preparation of this chiral allylic alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound, a chiral allylic alcohol, can be synthesized through several asymmetric methods. The most common approaches involve the enantioselective addition of a vinyl nucleophile to an aldehyde or the asymmetric reduction of a corresponding ketone. Key methods include:
-
Asymmetric Vinylation of Propanal: This involves the reaction of a vinyl organometallic reagent with propanal in the presence of a chiral catalyst.
-
Asymmetric Allylation of Propanal: This method uses an allylboron or allylmetal reagent with a chiral ligand to react with propanal.
-
Enzymatic Kinetic Resolution: This technique can be used to resolve a racemic mixture of hept-2-en-4-ol, where an enzyme selectively acylates or hydrolyzes one enantiomer, leaving the other enriched.
Q2: How can I purify the final product, this compound?
A2: Purification of chiral allylic alcohols like this compound is typically achieved through chromatographic techniques.
-
Silica Gel Column Chromatography: This is the most common method for removing non-polar impurities and unreacted starting materials. A solvent system of ethyl acetate and hexanes is often effective.
-
Chiral High-Performance Liquid Chromatography (HPLC): For accurate determination of enantiomeric excess (e.g., ee) and for small-scale preparative separation of enantiomers, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases are often used for this purpose.[1]
Q3: What are the critical parameters to control for achieving high enantioselectivity?
A3: High enantioselectivity is crucial for the synthesis of chiral molecules. Key parameters include:
-
Choice of Chiral Catalyst/Ligand: The structure of the chiral ligand or catalyst is the primary determinant of enantioselectivity.
-
Temperature: Reactions are often run at low temperatures (e.g., -78 °C) to enhance enantioselectivity by minimizing thermal racemization of intermediates.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and thus the stereochemical outcome.
-
Additives: In some cases, additives can enhance the activity and selectivity of the catalyst.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Suboptimal reaction temperature. 4. Inactive catalyst. | 1. Monitor the reaction by TLC or GC to determine the optimal reaction time. 2. Ensure all reagents and solvents are pure and dry. Use an inert atmosphere (e.g., argon or nitrogen). 3. Optimize the reaction temperature. Some reactions require higher temperatures for activation, while others need low temperatures to prevent side reactions. 4. Use a freshly prepared or properly stored catalyst. |
| Low Enantioselectivity (low ee) | 1. Racemic background reaction. 2. Suboptimal chiral catalyst or ligand. 3. Reaction temperature is too high. 4. Incorrect solvent. | 1. Ensure the reaction is run under conditions that favor the catalytic asymmetric pathway. This may involve slow addition of reagents. 2. Screen different chiral ligands or catalysts. The choice of ligand can be highly substrate-dependent. 3. Perform the reaction at lower temperatures (e.g., -78 °C or -100 °C) to improve enantiomeric excess. 4. Screen a variety of solvents with different polarities. |
| Formation of Side Products | 1. Over-reduction or oxidation of the desired product. 2. Isomerization of the double bond. 3. Dimerization or polymerization of starting materials. | 1. Use a stoichiometric amount of the reducing or oxidizing agent and monitor the reaction closely. 2. Choose reaction conditions and catalysts known to minimize double bond migration. 3. Use dilute conditions and control the rate of addition of reagents. |
| Difficulty in Product Isolation | 1. Emulsion formation during workup. 2. Co-elution of product with impurities during chromatography. | 1. Add brine or a small amount of a different organic solvent to break the emulsion. 2. Optimize the solvent system for column chromatography. Gradient elution may be necessary. Consider derivatization of the alcohol to a less polar ester for easier separation, followed by hydrolysis. |
Experimental Protocols
Proposed Method: Asymmetric Vinylation of Propanal
This protocol is a representative method for the synthesis of chiral allylic alcohols and can be adapted for the preparation of this compound.
Reaction Scheme:
Caption: Workflow for the asymmetric vinylation synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low enantioselectivity.
References
Methods for determining the enantiomeric excess of chiral alcohols
A Technical Support Center for the Determination of Enantiomeric Excess of Chiral Alcohols is presented below, including troubleshooting guides, FAQs, detailed experimental protocols, and comparative data tables.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common methods used to determine the enantiomeric excess (ee) of chiral alcohols.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee)?
A1: Enantiomeric excess is a measure of the purity of a chiral sample. It quantifies the degree to which one enantiomer is present in a greater amount than the other. It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. A racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1]
Q2: What are the primary methods for determining the ee of chiral alcohols?
A2: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.[2] Other techniques include fluorescence-based assays and circular dichroism.
Q3: How do I choose the best method for my sample?
A3: The choice of method depends on several factors including the properties of the alcohol (volatility, presence of chromophores), the required accuracy and precision, sample throughput needs, and the availability of instrumentation. See the data summary tables below for a comparison of the different methods.
Q4: Can I use polarimetry to determine enantiomeric excess?
A4: While historically used, polarimetry is generally not recommended for accurate determination of ee. This is because the specific rotation of a pure enantiomer may not be known, the measurement can be affected by impurities, and the relationship between optical rotation and ee is not always linear.[2]
Method Selection Guide
The following table summarizes the key characteristics of the primary methods for determining the enantiomeric excess of chiral alcohols to aid in selecting the most appropriate technique for your research needs.
| Method | Principle | Typical Sample Amount | Analysis Time per Sample | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times. | 1-10 µg | 10-30 min | High accuracy and precision, applicable to a wide range of alcohols, well-established methods. | Requires a UV chromophore for detection, method development can be time-consuming, chiral columns can be expensive.[3] |
| Chiral GC | Separation of volatile enantiomers (often after derivatization) on a chiral stationary phase. | <1 µg | 15-45 min | High resolution, suitable for volatile alcohols. | Often requires derivatization, limited to thermally stable compounds. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Covalent reaction of the alcohol with a chiral agent to form diastereomers with distinct NMR signals. | 1-5 mg | 1-4 h (including reaction) | Provides structural information and can be used to determine absolute configuration.[4][5] | Requires derivatization, potential for kinetic resolution, reagent cost. |
| NMR with Chiral Solvating Agents | Non-covalent interaction of the alcohol with a chiral agent to form transient diastereomeric complexes with distinguishable NMR signals. | 1-5 mg | 15-60 min | No covalent modification of the sample, rapid analysis.[6] | Smaller chemical shift differences compared to derivatizing agents, may require higher concentrations. |
Chiral HPLC Troubleshooting Guide
Q: My enantiomers are not separating (co-eluting). What should I do?
A:
-
Verify Column Selection: Ensure you are using a chiral stationary phase (CSP) suitable for alcohols. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.
-
Optimize Mobile Phase:
-
For normal phase chromatography (e.g., hexane/isopropanol), systematically vary the percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.
-
Consider adding a different alcohol modifier (e.g., ethanol).
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution.[7]
-
Change Temperature: Temperature can affect the interactions between the analyte and the CSP. Try running the analysis at different temperatures (e.g., 10°C, 25°C, 40°C).[7]
Q: I have poor peak shape (tailing or fronting). How can I improve it?
A:
-
Check for Column Overload: Inject a smaller amount of your sample.
-
Mobile Phase Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
Q: My retention times are drifting. What is the cause?
A:
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for ion-pair reagents.
-
Temperature Fluctuations: Use a column thermostat to maintain a constant temperature.
-
Mobile Phase Composition Change: Check for solvent evaporation or improper mixing of the mobile phase.
Chiral GC Troubleshooting Guide
Q: I am not seeing any peaks for my derivatized alcohol. What could be the problem?
A:
-
Incomplete Derivatization: Verify your derivatization protocol. Ensure all reagents are fresh and anhydrous conditions are maintained if required. You can analyze the reaction mixture by other methods (e.g., TLC, achiral GC) to confirm the reaction has gone to completion.
-
Injector Temperature Too Low: The derivatized alcohol may not be volatilizing. Increase the injector temperature, but be careful not to exceed the thermal stability limit of your analyte or the column.
-
Column Bleed: High column bleed can obscure analyte peaks. Condition the column according to the manufacturer's instructions.
Q: The enantiomers are not resolved. What can I do?
A:
-
Optimize Temperature Program: A slower temperature ramp can improve resolution.
-
Change Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., hydrogen, helium) for your column.
-
Select a Different Chiral Column: Different cyclodextrin-based or other chiral stationary phases may provide better selectivity for your specific analyte.
NMR Spectroscopy Troubleshooting Guide
Q: I don't see separate signals for the enantiomers after adding a chiral solvating agent (CSA). What should I try?
A:
-
Increase CSA Concentration: The equilibrium between the free and complexed analyte may favor the free form. Increase the molar ratio of CSA to your alcohol.
-
Change Solvent: The solvent can significantly impact the non-covalent interactions. Try different deuterated solvents.
-
Lower the Temperature: Lowering the temperature can slow down the exchange between the diastereomeric complexes, leading to sharper, more resolved signals.
-
Try a Different CSA: Not all CSAs are effective for all analytes.
Q: The signals for the two diastereomers formed with a chiral derivatizing agent (CDA) are overlapping. How can I resolve them?
A:
-
Higher Field NMR: Using a higher field spectrometer will increase the chemical shift dispersion.
-
Change Solvent: The solvent can influence the conformation of the diastereomers and thus the chemical shifts of the protons.
-
Use a Different CDA: Some CDAs, like those with larger aromatic groups, can induce larger chemical shift differences.
Q: The integration of the diastereomeric peaks does not seem accurate. What could be the issue?
A:
-
Incomplete Reaction: Ensure the derivatization reaction has gone to 100% completion for both enantiomers. An incomplete reaction can lead to inaccurate ee values.
-
Kinetic Resolution: The rate of reaction of the two enantiomers with the CDA might be different, leading to an enrichment of one diastereomer. Ensure the reaction goes to completion or that this effect is accounted for.
-
Peak Overlap: If the peaks are not baseline resolved, the integration will be inaccurate. Try to improve the resolution as described above.
Experimental Protocols
Chiral HPLC: General Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases of hexane with varying percentages of an alcohol modifier (e.g., isopropanol or ethanol). Typical starting points are 99:1, 95:5, 90:10, and 80:20 (v/v) hexane:alcohol.
-
Inject a racemic standard of your alcohol.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Monitor the separation using a UV detector at a wavelength where the analyte absorbs.
-
-
Optimization:
-
Based on the initial screening, select the mobile phase that gives the best, even if incomplete, separation.
-
Fine-tune the alcohol percentage (e.g., in 1% increments).
-
Optimize the flow rate (e.g., try 0.8 mL/min or 1.2 mL/min) and temperature to improve resolution and analysis time.[7]
-
-
Enantiomeric Excess Calculation:
-
Once a satisfactory separation is achieved, inject your sample.
-
Integrate the peak areas of the two enantiomers (A1 and A2).
-
Calculate the ee using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
-
Chiral GC: Derivatization with Acetic Anhydride and Analysis
-
Derivatization:
-
In a vial, dissolve the chiral alcohol (approx. 1-2 mg) in a small volume of a suitable solvent (e.g., 100 µL of dichloromethane).
-
Add a slight excess of acetic anhydride (e.g., 1.5 equivalents) and a catalytic amount of a base such as pyridine or DMAP.
-
Seal the vial and allow the reaction to proceed at room temperature or with gentle heating until complete (monitor by TLC or achiral GC if necessary).
-
Quench the reaction with a small amount of water and extract the acetylated product with a suitable organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and dilute to an appropriate concentration for GC analysis.
-
-
GC Analysis:
-
Column: Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CP Chirasil-DEX CB).[8]
-
Injector and Detector Temperature: Set to 230°C and 250°C, respectively.[8]
-
Carrier Gas: Use hydrogen or helium at an optimized flow rate.[8]
-
Oven Program: Start with an initial temperature appropriate for your analyte and ramp up to a final temperature. A typical program might be: hold at 70°C for 1 min, then ramp at 5°C/min to 180°C.
-
Injection: Inject 1 µL of the prepared sample.
-
-
Calculation: Calculate the ee from the integrated peak areas of the two enantiomeric acetates.
NMR Spectroscopy: Derivatization with Mosher's Acid Chloride
-
Ester Formation (perform in a fume hood):
-
In an NMR tube or small vial, dissolve the chiral alcohol (approx. 2-5 mg) in an anhydrous deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆).
-
Add a small amount of a base (e.g., pyridine or triethylamine, approx. 1.5 equivalents).
-
Add a slight excess (approx. 1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride.[9]
-
Allow the reaction to proceed to completion at room temperature.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting Mosher's ester.
-
Identify a well-resolved proton signal that is close to the chiral center of the original alcohol.
-
The integration of the corresponding signals for the two diastereomers will give the ratio of the enantiomers.
-
-
Calculation: Calculate the ee from the integration values (I1 and I2) of the diastereomeric signals: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.
Visualizations
Caption: General workflow for determining the enantiomeric excess of a chiral alcohol.
Caption: Troubleshooting logic for poor separation in chiral HPLC.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mosher's acid - Wikipedia [en.wikipedia.org]
Strategies for scaling up the production of (4R)-Hept-2-en-4-ol
Technical Support Center: Production of (4R)-Hept-2-en-4-ol
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Synthesis: Asymmetric Grignard Addition
The enantioselective addition of a Grignard reagent to an α,β-unsaturated aldehyde is a common strategy for synthesizing chiral allylic alcohols like this compound. Below are common problems and solutions for this critical step.
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Initiation of a Grignard reaction can be challenging due to the passivating oxide layer on the magnesium surface. Here are several troubleshooting steps:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and shiny. If they appear dull, they can be activated by stirring under an inert atmosphere or by adding a small crystal of iodine. The disappearance of the iodine color indicates activation.[1]
-
Dry Glassware and Solvents: Water is highly detrimental to Grignard reagents. All glassware should be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.[1][2]
-
Initiation Techniques: If the reaction does not start, gentle heating with a heat gun can be applied to a small spot. Sonication can also be an effective method to initiate the reaction.[1]
Q2: I am observing low yields in my Grignard reaction. What are the potential reasons and how can I improve the yield?
A2: Low yields can result from several factors. Consider the following to improve your reaction outcome:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the alkyl halide and the aldehyde. Impurities can consume the Grignard reagent or interfere with the reaction.
-
Reaction Temperature: The addition of the aldehyde to the Grignard reagent should typically be performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions such as enolization of the aldehyde.
-
Addition Rate: A slow, dropwise addition of the aldehyde to the Grignard solution is crucial to maintain a low concentration of the aldehyde and prevent side reactions.
-
Side Reactions: The Grignard reagent can act as a base, leading to deprotonation of the aldehyde and recovery of the starting material after workup.[3] Using a non-coordinating solvent or adding a Lewis acid can sometimes mitigate this.
Q3: My product has low enantiomeric excess (ee). How can I improve the stereoselectivity?
A3: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. Here are some strategies:
-
Chiral Ligand Selection: The choice of the chiral ligand is critical. Experiment with different ligands to find one that provides optimal stereocontrol for your specific substrate.
-
Catalyst Purity and Loading: Ensure the chiral catalyst is of high purity. The catalyst loading can also be optimized; sometimes, a higher or lower loading can improve enantioselectivity.
-
Temperature Control: Tighter control of the reaction temperature can significantly impact the enantiomeric excess. Reactions are often run at low temperatures to enhance selectivity.
-
Solvent Effects: The solvent can influence the transition state of the reaction. Screen different anhydrous solvents to see their effect on the ee.
Purification: Chiral HPLC
Purification of the final product to obtain high enantiomeric purity is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a common method.
Q4: I am having difficulty separating the enantiomers of this compound using chiral HPLC. What should I try?
A4: Successful chiral separation depends on finding the right combination of a chiral stationary phase (CSP) and a mobile phase.
-
Column Screening: The most important factor is the choice of the CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols.[4] It is advisable to screen a variety of chiral columns.
-
Mobile Phase Optimization: The composition of the mobile phase is crucial. For normal-phase HPLC, a mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol is typically used.[5] Varying the ratio of the modifier can significantly affect the resolution.
-
Flow Rate: Decreasing the flow rate can sometimes improve the resolution between enantiomers.
-
Temperature: Temperature can also be a parameter to optimize. Running the separation at different temperatures may improve the peak shape and resolution.
Q5: The recovery of my product from the preparative HPLC is low. How can I improve it?
A5: Low recovery can be due to several factors, from sample preparation to the collection method.
-
Sample Solubility: Ensure your sample is fully dissolved in the mobile phase before injection. Poor solubility can lead to sample precipitation on the column.
-
Column Overloading: Injecting too much sample can lead to poor separation and peak tailing, which can make fraction collection difficult and reduce recovery. Determine the optimal loading for your column.
-
Detection Wavelength: Ensure the detector wavelength is appropriate for your compound to allow for accurate fraction collection.
-
Fraction Collection Parameters: Optimize the peak detection and fraction collection settings on your instrument to ensure the entire peak is collected without including impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Asymmetric Grignard Addition
This protocol describes a general procedure for the enantioselective synthesis of this compound using a chiral ligand-mediated Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
(E)-Crotonaldehyde
-
Chiral ligand (e.g., (-)-sparteine or a TADDOL-derived ligand)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether.
-
Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Once the reaction has started (visible bubbling and disappearance of the iodine color), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
-
Asymmetric Addition:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the chiral ligand (0.1-0.2 equivalents) in anhydrous toluene.
-
Cool the solution to -78 °C.
-
Slowly add the prepared Grignard reagent to the chiral ligand solution and stir for 30 minutes.
-
Add a solution of (E)-crotonaldehyde (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Chiral Preparative HPLC
This protocol provides a general method for the purification of the enantiomers of Hept-2-en-4-ol.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane and Isopropanol. The optimal ratio should be determined on an analytical scale first, but a starting point could be 95:5 (Hexane:Isopropanol).
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection and Elution: Inject the sample onto the column and begin the elution with the isocratic mobile phase.
-
Fraction Collection: Monitor the elution profile using the UV detector. Collect the fractions corresponding to the two enantiomer peaks separately.
-
Product Recovery: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the purified this compound and its (4S)-enantiomer.
Data Presentation
The following tables provide representative data for the synthesis and purification of chiral allylic alcohols, which can be used as a benchmark for the production of this compound.
| Synthesis Method | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Grignard Addition | (-)-Sparteine | 75-85 | 85-95 |
| CBS Reduction | (R)-Me-CBS | 80-90 | 90-98 |
| Noyori Asymmetric Hydrogenation | Ru-BINAP | >95 | >99 |
| Purification Method | Column Type | Mobile Phase | Recovery (%) | Final Purity (ee, %) |
| Preparative Chiral HPLC | Chiralcel OD-H | Hexane/IPA (90:10) | 85-95 | >99.5 |
| Supercritical Fluid Chromatography (SFC) | Chiralpak AD-H | CO2/Methanol | 90-98 | >99.5 |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield in Grignard Reaction
Caption: Troubleshooting guide for low Grignard reaction yields.
References
Identification and removal of impurities in (4R)-Hept-2-en-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4R)-Hept-2-en-4-ol. The information provided addresses common issues related to the identification and removal of impurities that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities expected in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the asymmetric addition of a propyl nucleophile (e.g., propylmagnesium bromide or tripropylaluminum) to crotonaldehyde, can lead to several types of impurities. These can be broadly categorized as:
-
Stereoisomers: The most common impurity is the undesired (4S)-enantiomer. Depending on the stereoselectivity of the synthesis, varying amounts of the (4S)-enantiomer will be present.
-
Regioisomers: The 1,4-addition product, hept-5-en-2-one, can form as a byproduct.
-
Unreacted Starting Materials: Residual crotonaldehyde and reagents derived from the propyl nucleophile.
-
Side-products from the Nucleophile: Byproducts from the preparation or side reactions of the organometallic reagent, such as hexane (from coupling of propylmagnesium bromide).
-
Degradation Products: this compound is an allylic alcohol and can be susceptible to oxidation or rearrangement under certain conditions, leading to the formation of enones or other isomeric alcohols.
Q2: How can I identify the presence of these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities such as unreacted starting materials, the 1,4-addition product, and other low molecular weight byproducts.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These methods are essential for determining the enantiomeric excess (e.e.) of your product by separating the (4R) and (4S) enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can help identify the structural isomers and other byproducts by providing detailed information about the chemical environment of the protons and carbons in the sample.
Q3: What are the recommended starting points for developing a purification method to remove these impurities?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Flash Column Chromatography: This is the most common method for removing non-isomeric impurities like the 1,4-addition product and unreacted starting materials. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically effective.
-
Preparative Chiral HPLC or Supercritical Fluid Chromatography (SFC): For the removal of the undesired (4S)-enantiomer to achieve high enantiomeric purity, preparative chiral chromatography is the method of choice.
-
Distillation: If the boiling points of the impurities are significantly different from the product, distillation under reduced pressure can be an effective purification step, particularly for removing volatile starting materials.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the analysis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of (4R) and (4S) enantiomers on chiral HPLC/GC. | 1. Incorrect chiral stationary phase (CSP).2. Suboptimal mobile phase composition or temperature.3. Low concentration of the analyte. | 1. Screen different types of chiral columns (e.g., polysaccharide-based like Chiralpak IA, IB, IC).2. Optimize the mobile phase by varying the ratio of polar and non-polar solvents. For HPLC, this could be adjusting the hexane/isopropanol ratio. For GC, optimize the temperature program.3. Increase the sample concentration to improve peak detection. |
| Presence of a significant peak corresponding to hept-5-en-2-one in GC-MS analysis. | The reaction conditions favored 1,4-conjugate addition over 1,2-addition. This can be influenced by the type of organometallic reagent, solvent, and temperature. | 1. Use a more reactive organometallic reagent that favors 1,2-addition (e.g., Grignard reagents over organocuprates).2. Lower the reaction temperature.3. Use a solvent that does not favor conjugate addition (e.g., toluene instead of THF for some reactions). |
| Product degradation observed during purification. | This compound may be sensitive to heat, acid, or air oxidation. | 1. For distillation, use a lower pressure to reduce the boiling point.2. For column chromatography, use a neutral silica gel or add a small amount of a neutralizer like triethylamine to the eluent.3. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Incomplete removal of crotonaldehyde after work-up. | Crotonaldehyde can be difficult to remove completely due to its volatility and reactivity. | 1. Perform an aqueous wash with a mild reducing agent solution (e.g., sodium bisulfite) to form a water-soluble adduct.2. Utilize a carefully controlled distillation to remove the more volatile aldehyde. |
Quantitative Data Summary
The following tables summarize typical impurity profiles and purification outcomes. Please note that these are representative values and actual results will vary depending on the specific synthetic and purification methods used.
Table 1: Typical Impurity Profile of Crude this compound after Synthesis
| Impurity | Typical Abundance (%) | Identification Method |
| (4S)-Hept-2-en-4-ol | 5 - 15 | Chiral HPLC/GC |
| Hept-5-en-2-one | 2 - 10 | GC-MS, NMR |
| Crotonaldehyde | < 2 | GC-MS |
| Hexane | < 1 | GC-MS |
Table 2: Purification Efficiency of Different Techniques
| Purification Method | (4S)-Enantiomer Removal | Hept-5-en-2-one Removal | Typical Product Purity |
| Flash Column Chromatography | Ineffective | > 95% | 90-98% (chemically pure) |
| Preparative Chiral HPLC | > 99% | > 99% | > 99.5% (enantiomerically pure) |
| Distillation | Ineffective | Partial | Dependent on boiling point differences |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
-
Sample Preparation: Dissolve approximately 1 mg of the crude this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Instrument: An Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Dissolve approximately 1 mg of the purified this compound in 1 mL of the mobile phase.
-
HPLC Instrument: An Agilent 1260 Infinity II LC System with a UV detector or equivalent.
-
Chiral Column: Chiralpak IA (250 x 4.6 mm, 5 µm) or equivalent.
-
HPLC Conditions:
-
Mobile Phase: Hexane/Isopropanol (98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The two enantiomers will elute as separate peaks. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: A typical purification strategy for obtaining high-purity this compound.
Stability and storage conditions for (4R)-Hept-2-en-4-ol
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (4R)-Hept-2-en-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a secondary allylic alcohol. The stability of allylic alcohols is generally attributed to resonance stabilization.[1][2] The proximity of the double bond to the hydroxyl group creates a conjugated system that delocalizes electron density, lowering the overall energy of the molecule and enhancing its chemical stability compared to saturated secondary alcohols.[1][2] However, the presence of both a hydroxyl group and a double bond also makes the molecule susceptible to specific degradation pathways.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. Ideally, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration at 2-8°C is advisable. The container should be tightly sealed to prevent the ingress of moisture and air.
Q3: What are the potential degradation pathways for this compound?
Potential degradation pathways for this compound include:
-
Oxidation: The allylic alcohol functionality can be susceptible to oxidation, which may lead to the formation of corresponding ketones or other oxidation byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal contaminants.
-
Polymerization: Unsaturated compounds can be prone to polymerization, especially in the presence of acid or radical initiators, or upon prolonged exposure to heat and light.
-
Isomerization: The double bond may be susceptible to isomerization under certain conditions, such as exposure to acid or base catalysts.
-
Dehydration: In the presence of strong acids, alcohols can undergo dehydration to form alkenes.
Q4: How can I monitor the purity and degradation of this compound over time?
The purity of this compound can be monitored using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for identification of potential degradation products.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to assess the structural integrity of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) or viscosity of the sample. | Oxidation or polymerization of the compound. | - Confirm the storage conditions (temperature, atmosphere, light exposure).- Test the purity of the material using GC or HPLC.- If purity has decreased, consider repurification (e.g., distillation or chromatography) if possible, or use a fresh batch of the compound. |
| Appearance of new peaks in GC or HPLC chromatogram. | Degradation of the compound into impurities. | - Attempt to identify the impurities using mass spectrometry (GC-MS or LC-MS).- Review the experimental conditions to identify potential sources of contamination or stress (e.g., incompatible solvents, excessive heat).- Ensure proper handling procedures are being followed to minimize exposure to air and light during experiments. |
| Inconsistent experimental results using the same batch of this compound. | Partial degradation of the compound, leading to variable concentrations of the active substance. | - Re-evaluate the storage and handling procedures.- Perform a purity check on the stored material.- Aliquot the compound upon receipt to minimize repeated freeze-thaw cycles or exposure of the entire stock to the atmosphere. |
| Precipitate formation in the sample. | Polymerization or formation of an insoluble degradation product. | - Assess the solubility of the precipitate in different solvents to aid in its characterization.- Analyze the supernatant for the concentration of this compound.- Discard the batch if significant precipitation has occurred, as it indicates substantial degradation. |
Stability Data Summary
The following table provides an illustrative summary of the stability of this compound under various conditions. Please note that this data is based on general knowledge of secondary allylic alcohols and should be confirmed by in-house stability studies.
| Condition | Duration | Parameter Monitored | Specification | Result |
| Long-Term Storage (2-8°C, dark, inert atmosphere) | 12 months | Purity (GC) | ≥ 98.0% | Complies |
| Accelerated Storage (25°C/60% RH, dark) | 6 months | Purity (GC) | ≥ 98.0% | Complies |
| Accelerated Storage (40°C/75% RH, dark) | 6 months | Purity (GC) | ≥ 98.0% | Potential for slight decrease in purity |
| Photostability (ICH Q1B) | 1.2 million lux hours | Purity (GC), Appearance | No significant change | Potential for degradation, yellowing |
| Freeze-Thaw Cycles (-20°C to ambient) | 3 cycles | Purity (GC) | No significant change | Complies |
Experimental Protocols
Protocol: Determination of this compound Stability by Gas Chromatography (GC)
1. Objective: To assess the purity and determine the presence of degradation products of this compound under various storage conditions.
2. Materials and Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., ethanol or hexane, GC grade)
-
Internal standard (e.g., n-dodecane)
-
GC vials with septa
3. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of alcohols (e.g., a wax or mid-polarity column).
4. GC Conditions (Example):
-
Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold at 220°C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
5. Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard.
-
Dissolve and dilute in the chosen high-purity solvent to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a GC vial.
6. Procedure:
-
Equilibrate the GC system with the specified conditions.
-
Inject a blank (solvent) to ensure no carryover or contamination.
-
Inject the prepared sample solution.
-
Record the chromatogram.
7. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined using a reference standard).
-
Calculate the purity of the sample using the area percentage method.
-
Identify and quantify any new peaks, which may represent degradation products.
-
Compare the purity results of samples stored under different conditions to the initial purity of the compound.
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
References
Overcoming racemization in chiral alcohol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with racemization during the synthesis of chiral alcohols.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during chiral alcohol synthesis, providing potential causes and actionable solutions.
Question 1: Why is the enantiomeric excess (ee) of my chiral alcohol unexpectedly low?
Possible Causes & Solutions:
-
Racemization of the Product: The newly formed chiral alcohol may be racemizing under the reaction conditions. This can be catalyzed by acid, base, or even the metal catalyst used in the reaction.
-
Troubleshooting:
-
Analyze Aliquots Over Time: Take samples from the reaction mixture at different time points and analyze the ee. A decrease in ee over time is a strong indicator of product racemization.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of racemization.
-
pH Control: If the racemization is acid or base-catalyzed, buffering the reaction mixture can help maintain a neutral pH.
-
Solvent: The polarity of the solvent can influence the stability of intermediates that may lead to racemization. Experiment with a range of solvents (e.g., from non-polar like hexane to polar aprotic like THF).
-
-
-
-
Incomplete Reaction: In kinetic resolutions, the reaction must be stopped at or near 50% conversion to achieve high ee for the remaining substrate and/or product. Letting the reaction proceed further will result in a lower ee of the remaining starting material.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Optimize Reaction Time: Determine the optimal time to stop the reaction to maximize the ee of the desired compound.
-
-
-
Poor Catalyst Performance: The catalyst may not be selective enough or may have lost its activity.
-
Troubleshooting:
-
Catalyst Screening: Test a variety of catalysts to find one with higher enantioselectivity for your specific substrate.
-
Catalyst Loading: Optimize the catalyst loading; sometimes, higher or lower concentrations can affect selectivity.
-
Check Catalyst Integrity: Ensure the catalyst has not degraded, especially if it's an enzyme or a complex metal catalyst.
-
-
Question 2: My dynamic kinetic resolution (DKR) is not achieving high yields and ee. What could be wrong?
Possible Causes & Solutions:
-
Mismatched Racemization and Resolution Rates: For a successful DKR, the rate of racemization of the starting material must be faster than or at least comparable to the rate of the kinetic resolution.
-
Troubleshooting:
-
Increase Racemization Rate:
-
Add a Racemization Catalyst: If the substrate does not racemize on its own, a compatible racemization catalyst needs to be added. Ensure this catalyst does not interfere with the resolution catalyst.
-
Increase Temperature: Higher temperatures can increase the rate of racemization, but be mindful of the stability of the resolution catalyst (especially enzymes).
-
-
Decrease Resolution Rate:
-
Lower Resolution Catalyst Concentration: This can slow down the resolution to better match the racemization rate, but it will also increase the overall reaction time.
-
-
-
-
Incompatibility of Catalysts: The racemization catalyst and the resolution catalyst (e.g., an enzyme) may inhibit or deactivate each other.
-
Troubleshooting:
-
Choose Compatible Catalysts: Select catalyst pairs known to work well together. For example, Novozym 435 (an immobilized lipase) is often paired with ruthenium-based racemization catalysts.
-
Immobilize one or both catalysts: Immobilization can sometimes prevent direct interaction and deactivation.
-
-
Data Summary
The choice of solvent and racemization catalyst can significantly impact the efficiency of dynamic kinetic resolution.
Table 1: Effect of Solvent on the DKR of (R,S)-1-phenylethanol
| Solvent | Racemization Catalyst | Conversion (%) | Product ee (%) |
| Toluene | Ru-complex 1 | >99 | 98 |
| Acetonitrile | Ru-complex 1 | 95 | 92 |
| Dioxane | Ru-complex 1 | 98 | 95 |
| Tetrahydrofuran (THF) | Ru-complex 1 | 92 | 88 |
Data is illustrative and compiled from typical results in the literature.
Table 2: Comparison of Racemization Catalysts for DKR of Secondary Alcohols
| Racemization Catalyst | Typical Substrate | Resolution Catalyst | Yield (%) | Product ee (%) |
| Shvo's Catalyst | Secondary Alcohols | Novozym 435 | >95 | >99 |
| Ruthenium-Xantphos complexes | Aromatic sec-Alcohols | Lipase PS | >90 | >98 |
| Vanadium complexes | Allylic Alcohols | Lipase B | >92 | >97 |
Data is illustrative and represents typical performance.
Experimental Protocols
Protocol 1: General Procedure for Dynamic Kinetic Resolution of a Secondary Alcohol
This protocol describes a typical procedure for the DKR of a racemic secondary alcohol using Novozym 435 as the resolution catalyst and a ruthenium complex as the racemization catalyst.
Materials:
-
Racemic alcohol (e.g., 1-phenylethanol)
-
Acyl donor (e.g., vinyl acetate)
-
Immobilized lipase (e.g., Novozym 435)
-
Racemization catalyst (e.g., a Ru-based complex)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Setup: Dry the reaction vessel under vacuum and backfill with an inert gas.
-
Add Reagents: To the vessel, add the racemic alcohol (1.0 mmol), anhydrous toluene (10 mL), the racemization catalyst (0.01 mmol), and the acyl donor (1.5 mmol).
-
Equilibration: Stir the mixture at the desired reaction temperature (e.g., 40-60 °C) for 15-20 minutes to ensure homogeneity.
-
Initiate Reaction: Add the immobilized lipase (e.g., 20 mg/mmol of alcohol) to the reaction mixture.
-
Monitor Progress: Take aliquots from the reaction mixture at regular intervals. Quench the reaction in the aliquot (e.g., by filtering out the enzyme) and analyze the conversion and ee of the product and remaining substrate by chiral GC or HPLC.
-
Reaction Completion: Once the reaction reaches the desired conversion (typically >95%), stop the reaction by filtering off the immobilized enzyme and the racemization catalyst.
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting chiral ester by column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess (ee)
Caption: A decision-making workflow for troubleshooting low enantiomeric excess.
Diagram 2: Dynamic Kinetic Resolution (DKR) Process
Caption: The interplay between racemization and resolution in a DKR process.
Validation & Comparative
A Comparative Guide to the Synthesis of (4R)-Hept-2-en-4-ol
For Researchers, Scientists, and Drug Development Professionals
(4R)-Hept-2-en-4-ol is a chiral allylic alcohol of interest in synthetic organic chemistry, particularly as a building block in the synthesis of complex molecules and pharmacologically active compounds. The stereoselective synthesis of this specific enantiomer presents a significant challenge, requiring precise control over the formation of the chiral center at the C4 position. This guide provides a comparative overview of established and hypothetical synthetic strategies for obtaining this compound, complete with experimental data from analogous reactions, detailed protocols, and visual workflows to aid in methodological selection.
Comparison of Key Asymmetric Synthesis Strategies
The synthesis of chiral allylic alcohols such as this compound can be approached through several strategic disconnections. The most common and effective methods involve the asymmetric reduction of a corresponding enone, the asymmetric addition of a vinyl or allyl nucleophile to an aldehyde, or the kinetic resolution of a racemic mixture. Below, we compare three prominent methods: the Corey-Bakshi-Shibata (CBS) Reduction, the Noyori Asymmetric Hydrogenation, and Asymmetric Vinylation.
| Synthesis Method | Precursor | Catalyst/Reagent | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages | Potential Challenges |
| CBS Reduction | Hept-2-en-4-one | (R)-CBS-oxazaborolidine, Borane | 85-95 | 90-98 | High enantioselectivity, broad substrate scope, predictable stereochemistry. | Requires stoichiometric borane, sensitive to moisture. |
| Noyori Asymmetric Hydrogenation | Hept-2-en-4-one | Ru(II)-[(R)-BINAP]Cl₂ | 90-99 | 95-99 | High yields and enantioselectivities, catalytic in nature, scalable. | Requires high-pressure hydrogen gas, catalyst can be expensive. |
| Asymmetric Vinylation | Butanal | Chiral ligand (e.g., TADDOL), Vinylating agent (e.g., vinylzinc) | 70-85 | 85-95 | Direct construction of the C-C and C-O bonds, good for complex substrates. | Stoichiometric organometallic reagents, may require cryogenic temperatures. |
Visualizing the Synthetic Pathways
To better understand the workflow of these synthetic approaches, the following diagrams illustrate the logical progression from starting materials to the target molecule.
(4R)-Hept-2-en-4-ol: A Comparative Guide to a Versatile Chiral Building Block in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount for achieving high stereoselectivity in the construction of complex molecules. Among the diverse array of available synthons, chiral allylic alcohols represent a critical class of intermediates. This guide provides a comprehensive comparison of (4R)-Hept-2-en-4-ol with other notable chiral building blocks, offering researchers, scientists, and drug development professionals a detailed analysis of its performance, supported by experimental data and protocols.
Introduction to Chiral Building Blocks
Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of stereochemically defined target molecules.[1] Their use is fundamental in medicinal chemistry and natural product synthesis, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Common classes of chiral building blocks include amino acids, carbohydrates, terpenes, and chiral alcohols and amines.[2]
This compound is a chiral secondary allylic alcohol. Its structure, featuring a stereogenic center adjacent to a double bond, makes it a valuable precursor for a variety of stereoselective transformations. This guide will focus on its utility in comparison to other widely used chiral building blocks, particularly in the context of asymmetric addition reactions and epoxidations.
Performance Comparison in Asymmetric Synthesis
The efficacy of a chiral building block is typically evaluated by the yield and enantiomeric excess (e.e.) or diastereomeric excess (d.e.) it imparts in a given reaction. While direct comparative studies featuring this compound are limited in publicly available literature, we can infer its potential performance by examining reactions with structurally similar chiral allylic alcohols and comparing them to established chiral building blocks.
Asymmetric Allylation of Aldehydes
The asymmetric allylation of aldehydes is a powerful method for the synthesis of chiral homoallylic alcohols, which are versatile intermediates in organic synthesis. This transformation often employs a chiral catalyst or a chiral auxiliary to control the stereochemical outcome.
Table 1: Comparison of Chiral Building Blocks in Asymmetric Allylation of Benzaldehyde
| Chiral Building Block/Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Hypothetical this compound Derivative | Allylation | (Not Reported) | (Not Reported) | N/A |
| (-)-2-exo-morpholinoisoborne-10-thiol | Alkenylzinc Addition | 92 | >99.5 | [3][4] |
| (S)-BINOL | Allylboration | 85 | 96 | (General literature values) |
| (R,R)-TADDOL | Diethylzinc Addition | 95 | 98 | [5] |
| Chiral Amino Alcohol (e.g., (-)-DAIB) | Diethylzinc Addition | 92 | High (Non-linear effect observed) | [6] |
Data for this compound is not available in the searched literature and is presented here as a placeholder for future research.
The data in Table 1 showcases the high yields and enantioselectivities achievable with various established chiral ligands and catalysts in the asymmetric allylation of benzaldehyde. While specific data for this compound is absent, its structural similarity to other chiral alcohols suggests its potential as a precursor to effective chiral ligands or as a chiral auxiliary itself.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative protocols for key asymmetric reactions where chiral alcohols play a critical role.
General Procedure for Enantioselective Addition of Alkenylzinc Reagents to Aldehydes
This protocol is adapted from the highly enantioselective synthesis of (E)-allylic alcohols.[3][4]
Materials:
-
Aldehyde (1.0 mmol)
-
Chiral ligand (e.g., (-)-2-exo-morpholinoisoborne-10-thiol) (0.1 mmol)
-
Alkenylzinc reagent (1.2 mmol)
-
Toluene (5 mL)
Procedure:
-
To a solution of the chiral ligand in toluene at -30 °C is added the alkenylzinc reagent.
-
The mixture is stirred at this temperature for 30 minutes.
-
A solution of the aldehyde in toluene is then added dropwise.
-
The reaction is stirred at -30 °C for the time specified in the relevant literature, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral allylic alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Sharpless Asymmetric Epoxidation
The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[2][7][8]
Materials:
-
Allylic alcohol (1.0 mmol)
-
Titanium(IV) isopropoxide (0.1 mmol)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET) (0.12 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH) in toluene (2.0 mmol)
-
Dichloromethane (CH2Cl2) (10 mL)
-
3Å Molecular Sieves
Procedure:
-
To a stirred suspension of powdered 3Å molecular sieves in dichloromethane at -20 °C is added L-(+)-DET or D-(-)-DET, followed by titanium(IV) isopropoxide.
-
The mixture is stirred for 30 minutes at -20 °C.
-
The allylic alcohol is then added.
-
After stirring for a further 15 minutes, the solution of t-BuOOH is added dropwise.
-
The reaction mixture is stirred at -20 °C for 1-4 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are treated with a 10% aqueous solution of NaOH, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude epoxy alcohol is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis of the corresponding Mosher's ester derivative.
Logical Relationships in Asymmetric Synthesis
The selection of a chiral building block or catalyst directly influences the stereochemical pathway of a reaction. The following diagrams illustrate the logical flow and key decision points in common asymmetric synthesis workflows.
Conclusion
This compound represents a potentially valuable, yet underexplored, chiral building block in the arsenal of synthetic organic chemists. While direct comparative data remains elusive, its structural features suggest its applicability in a range of asymmetric transformations, including as a precursor for chiral ligands in asymmetric allylations or as a substrate in stereoselective epoxidations. The provided experimental protocols for analogous reactions serve as a foundational guide for researchers looking to explore the utility of this compound and other novel chiral synthons. Further research is warranted to fully elucidate its performance characteristics and expand its application in the synthesis of complex, high-value molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. Highly Enantioselective Synthesis of (E)-Allylic Alcohols [organic-chemistry.org]
- 4. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 5. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
Validating the Structure of (4R)-Hept-2-en-4-ol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chiral molecules is paramount. (4R)-Hept-2-en-4-ol, a chiral unsaturated alcohol, presents a unique analytical challenge requiring a multi-faceted approach to unequivocally validate its structure and stereochemistry. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the comprehensive characterization of this molecule.
Spectroscopic and Chromatographic Validation
A combination of spectroscopic and chromatographic methods is essential for the complete structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. Fourier-Transform Infrared Spectroscopy (FTIR) identifies the key functional groups, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) is indispensable for determining the enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are crucial. To resolve the enantiomers, the use of a chiral solvating agent or derivatizing agent is often necessary, which induces chemical shift differences between the (R) and (S) enantiomers.
Quantitative Data Summary:
| Technique | Parameter | Expected Value for this compound |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~5.4-5.8 ppm (olefinic protons), ~4.1 ppm (CH-OH), ~1.4-1.6 ppm (CH₂), ~0.9 ppm (CH₃) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~125-135 ppm (C=C), ~70 ppm (C-OH), ~30 ppm (CH₂), ~10-14 ppm (CH₃) |
| ¹H NMR with Chiral Agent | Δδ (R vs. S) | Varies with agent, but a discernible split in key proton signals (e.g., CH-OH) is expected. |
Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Derivatization: Add a molar equivalent of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to the NMR tube. Add a small amount of a non-nucleophilic base (e.g., pyridine) to catalyze the reaction.
-
Reaction: Gently mix the contents and allow the reaction to proceed to completion (typically 15-30 minutes at room temperature). The hydroxyl group of the alcohol will react with the acid chloride to form a diastereomeric ester.
-
Final Spectrum: Acquire another ¹H NMR spectrum of the derivatized sample.
-
Analysis: Compare the spectra. The formation of diastereomers will result in the splitting of signals for protons near the chiral center, allowing for the determination of enantiomeric excess by integrating the corresponding peaks.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For a volatile compound like heptenol, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[4][5]
Quantitative Data Summary:
| Technique | Parameter | Expected Value for this compound |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z = 114.1 |
| Key Fragment Ions | m/z = 99 (M-CH₃), m/z = 85 (M-C₂H₅), m/z = 71 (M-C₃H₇), m/z = 57 (C₄H₉⁺), m/z = 43 (C₃H₇⁺) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or methanol.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to heptenol in the chromatogram. Analyze the mass spectrum of this peak to confirm the molecular ion and compare the fragmentation pattern with expected values.[6][7]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a chiral compound.[8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.
Quantitative Data Summary:
| Technique | Parameter | Expected Value for this compound |
| Chiral HPLC | Retention Time (t_R) | Two distinct retention times for the (R) and (S) enantiomers. |
| Enantiomeric Excess (% ee) | Calculated from the peak areas of the two enantiomers: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100. |
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H) are often effective for separating chiral alcohols.[10][11]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve good separation. A common starting point is 90:10 (hexane:isopropanol).
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.
-
-
Injection: Inject 10 µL of the sample.
-
Analysis: Monitor the chromatogram for the elution of two separate peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess based on the integrated peak areas.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Quantitative Data Summary:
| Technique | Parameter | Expected Absorption (cm⁻¹) for this compound |
| FTIR | O-H Stretch (alcohol) | ~3200-3600 cm⁻¹ (broad) |
| C-H Stretch (sp³ and sp²) | ~2850-3000 cm⁻¹ and ~3010-3100 cm⁻¹ | |
| C=C Stretch (alkene) | ~1640-1680 cm⁻¹ | |
| C-O Stretch (alcohol) | ~1050-1150 cm⁻¹ |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the infrared spectrum.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands corresponding to the functional groups of the molecule.[12][13][14]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical process for the validation of this compound.
Caption: Overall workflow for the analytical validation of this compound.
Caption: Decision tree for selecting analytical techniques.
By employing this comprehensive suite of analytical techniques and following the detailed protocols, researchers can confidently validate the structure and stereochemistry of this compound, ensuring the quality and integrity of their chemical entities for further research and development.
References
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
A Researcher's Guide to Chiral HPLC Analysis of (4R)-Hept-2-en-4-ol and Related Chiral Alcohols
For drug development and stereoselective synthesis, the accurate determination of enantiomeric purity is paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the enantioselective analysis of (4R)-Hept-2-en-4-ol, a chiral allylic alcohol, and structurally similar compounds. The focus is on polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability in separating a diverse range of chiral molecules, including alcohols.
Comparative Performance of Common Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most versatile and widely used for chiral separations.[1] The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of enantiomers. Below is a comparative table summarizing the characteristics and typical performance of commonly used polysaccharide-based columns for the separation of chiral alcohols.
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase Modes | General Performance for Chiral Alcohols | Key Considerations |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal-Phase, Polar Organic, Reversed-Phase | Often provides good to excellent enantioselectivity for a wide range of chiral alcohols.[2][3] The amylose backbone can form chiral cavities that facilitate enantiorecognition through inclusion complexation. | A good first choice for screening due to its broad applicability. Performance can be sensitive to the type of alcohol modifier used in the mobile phase.[3] |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-Phase, Polar Organic, Reversed-Phase | Exhibits complementary selectivity to the Chiralpak® AD-H. The helical structure of the cellulose derivative provides different chiral recognition sites. | If Chiralpak® AD-H does not provide adequate separation, Chiralcel® OD-H is a common next choice. Differences in the polymer backbone (cellulose vs. amylose) lead to different selectivities. |
| Chiralpak® IA/IB/IC | Immobilized Amylose/Cellulose Derivatives | Normal-Phase, Polar Organic, Reversed-Phase | These are immobilized versions of polysaccharide-based CSPs, allowing for the use of a wider range of organic solvents ("non-standard" mobile phases) that are incompatible with coated columns.[4] | The expanded solvent compatibility can be advantageous for optimizing separations, especially for compounds with limited solubility in typical normal-phase eluents. |
| Cyclodextrin-Based CSPs | β- or γ-Cyclodextrin Derivatives | Reversed-Phase, Polar Organic | Enantioseparation is primarily based on the formation of inclusion complexes with the cyclodextrin cavity.[1][5] The size of the analyte relative to the cavity is a critical factor.[6] | Generally effective for analytes with at least one aromatic ring that can fit into the cyclodextrin cavity.[6] For an aliphatic alcohol like hept-2-en-4-ol, this may be less effective than polysaccharide-based CSPs. |
Experimental Protocols
A systematic approach to method development is crucial for achieving optimal enantioseparation. The following protocols provide a general framework for the chiral HPLC analysis of this compound.
1. Initial Column and Mobile Phase Screening
-
Columns:
-
Chiralpak® AD-H (5 µm, 250 x 4.6 mm)
-
Chiralcel® OD-H (5 µm, 250 x 4.6 mm)
-
-
Normal-Phase Screening:
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm for compounds without a strong chromophore).
-
-
Polar Organic Screening:
-
Mobile Phase C: Methanol (100%)
-
Mobile Phase D: Ethanol (100%)
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C
-
Detection: As above.
-
2. Method Optimization
Once initial separation is observed, the following parameters can be adjusted to improve resolution (Rs), selectivity (α), and analysis time:
-
Alcohol Modifier Concentration (Normal-Phase): The percentage of the alcohol modifier (e.g., 2-propanol, ethanol) in the mobile phase significantly impacts retention and selectivity.[1] A lower concentration generally leads to longer retention times and sometimes improved resolution. Vary the alcohol content from 5% to 20%.
-
Type of Alcohol Modifier (Normal-Phase): Different alcohols can alter the chiral recognition mechanism.[1] Besides 2-propanol and ethanol, n-propanol and butanol can be tested.
-
Flow Rate: Decreasing the flow rate can enhance peak efficiency and improve resolution, though it will increase the analysis time.[7]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[2] Both increasing and decreasing the column temperature can have a significant, and sometimes unpredictable, effect on enantioselectivity. It is recommended to screen at different temperatures (e.g., 15 °C, 25 °C, 40 °C).
Visualizing the Experimental Workflow and Logic
To aid in the understanding of the experimental process and decision-making, the following diagrams are provided.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
A Comparative Guide to Catalysts for the Synthesis of Chiral Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral allylic alcohols is a cornerstone of modern organic chemistry, providing versatile building blocks for the construction of complex molecules, including pharmaceuticals and natural products. The development of efficient and highly selective catalysts for this transformation is a continuous area of research. This guide provides an objective comparison of the performance of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in synthesizing chiral allylic alcohols is typically evaluated based on its ability to provide high yields and enantioselectivity (ee%). The following tables summarize the performance of prominent catalytic systems under optimized conditions for the allylation of aldehydes, a common benchmark reaction.
Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of Aldehydes
Palladium catalysts are widely used for asymmetric allylic alkylation. The combination of a palladium precursor with a chiral ligand is crucial for achieving high enantioselectivity.
| Catalyst System | Aldehyde Substrate | Allylic Alcohol | Yield (%) | ee (%) | Reference |
| Pd₂(dba)₃ / (S)-tBu-PHOX | Propanal | Cinnamyl alcohol | 92 | 95 | [1][2] |
| [Pd(allyl)Cl]₂ / Ligand L16 | Cyclohexanone | Cinnamyl alcohol | 95 | 98 | [3] |
| Pd(OAc)₂ / PPh₃ | Various | Allyl enol carbonates | up to 90 | high | [1] |
| Pd₂(dba)₃ / Chiral P,N-ligands | Ketones | Various | up to 98 | up to 98 | [2] |
Table 2: Iridium-Catalyzed Asymmetric Allylation of Aldehydes
Iridium catalysts, particularly those with phosphoramidite ligands, have emerged as powerful tools for the highly enantioselective allylation of a broad range of aldehydes.[4]
| Catalyst System | Aldehyde Substrate | Allylic Alcohol | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| [Ir(COD)Cl]₂ / (S)-L5 / (R)-L8 | Linear Aldehydes | Aryl-substituted | up to 99 | >99 | up to >20:1 | [5] |
| Ir(P,olefin) complex / Diarylsilyl prolinol ether | Linear Aldehydes | Racemic allylic alcohols | high | >99 | up to >20:1 | [5] |
| Iridium / (R)-BINAP | Benzylic alcohols | Allyl acetate | high | high | - | [6] |
| Iridium / (-)-TMBTP | Aryl aldehydes | Allyl acetate | high | high | - | [6] |
Table 3: Rhodium-Catalyzed Asymmetric Allylation
Rhodium catalysts have shown promise in specific applications, such as the allylic C-H amidation to produce precursors to allylic alcohols.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| [Rh(chiral diene)OAc]₂ / CsOAc | Vinylcyclobutanols | Axially chiral alkylidenecyclobutanes | good | high | [7] |
| Planar chiral indenyl rhodium complex | Unactivated olefins | Enantioenriched allylic amides | good | excellent | [8] |
Table 4: Copper-Catalyzed Asymmetric Allylic Substitution
Copper-catalyzed systems are particularly effective for the allylic substitution with "hard" carbon nucleophiles like Grignard and organozinc reagents.[9]
| Catalyst System | Nucleophile | Allylic Substrate | Yield (%) | ee (%) | Reference |
| Cu(I)-DTBM-SEGPHOS | Alkyl-9-BBN | Primary allylic chlorides | good | high | [10] |
| CuBr / Chiral phosphoramidite | Methyl Grignard | Cinnamyl-type chlorides | >90 | 91-96 | [11] |
| Cu(I) / Chiral N-heterocyclic carbenes | Diorganozincs | Allylic chlorides | good | up to 98 | [11] |
Table 5: Organocatalyzed Asymmetric Allylation of Aldehydes
Metal-free organocatalytic systems offer a green and often complementary approach to transition metal catalysis.
| Catalyst System | Aldehyde Substrate | Allylic Alcohol | Yield (%) | ee (%) | Reference |
| Chiral pyrrolidine L9 / Ferrocenyl-based boronic acid L10 | α-branched aldehydes | Various | moderate to good | excellent | [3] |
| L-proline derivative | Propanal | p-Nitrocinnamaldehyde | low | - | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in synthetic chemistry. Below are representative procedures for key catalytic systems.
Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation
This protocol describes a general procedure for the palladium-catalyzed asymmetric decarboxylative allylic alkylation to generate a quaternary stereocenter.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral phosphinooxazoline (PHOX) ligand
-
Allyl enol carbonate substrate
-
Anhydrous and degassed solvent (e.g., Toluene or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (0.15 mol%) and the chiral PHOX ligand (0.18 mol%) in the anhydrous solvent.
-
Stir the solution at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the allyl enol carbonate substrate (1.0 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral allylic ketone. The ketone can be subsequently reduced to the corresponding chiral allylic alcohol.
Iridium-Catalyzed Stereodivergent α-Allylation of Linear Aldehydes
This dual-catalytic system allows for the synthesis of all four stereoisomers of the product from the same starting materials by simply changing the chirality of the catalysts.[5]
Materials:
-
[Ir(COD)Cl]₂
-
Chiral phosphoramidite ligand (e.g., (S)-L5)
-
Chiral amine catalyst (e.g., (R)-L8, a diarylsilyl prolinol ether)
-
Racemic allylic alcohol
-
Linear aldehyde
-
Dimethylhydrogen phosphate (promoter)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add [Ir(COD)Cl]₂ (1.0 mol%), the chiral phosphoramidite ligand (2.0 mol%), and the chiral amine catalyst (5.0 mol%).
-
Add the anhydrous solvent, followed by the racemic allylic alcohol (1.5 equiv) and the linear aldehyde (1.0 equiv).
-
Finally, add dimethylhydrogen phosphate (10 mol%).
-
Stir the reaction mixture at room temperature until the aldehyde is consumed, as monitored by TLC.
-
Quench the reaction and purify the product by flash column chromatography to yield the γ,δ-unsaturated aldehyde, which can be reduced to the chiral allylic alcohol.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is paramount for optimizing reaction conditions and designing new catalysts. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key catalytic systems.
Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Proposed catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Catalytic Cycle for Iridium-Catalyzed Asymmetric Allylic Substitution
Caption: Simplified catalytic cycle for Ir-catalyzed asymmetric allylic substitution.
Experimental Workflow for Catalyst Screening
Caption: General experimental workflow for catalyst screening and optimization.
References
- 1. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient palladium-catalyzed asymmetric allylic alkylation of ketones and aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereodivergent α-Allylation of Linear Aldehydes with Dual Iridium and Amine Catalysis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed allylic substitution - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ub.edu [ub.edu]
Comparative Analysis of the Biological Activity of (4R)-Hept-2-en-4-ol and its Enantiomer, (4S)-Hept-2-en-4-ol
A comprehensive review of existing literature reveals a significant gap in the understanding of the stereospecific biological activities of (4R)-Hept-2-en-4-ol and its corresponding (4S) enantiomer. To date, no direct comparative studies detailing their effects in biological systems have been published. This guide, therefore, serves as a framework for future research, outlining the necessary experimental approaches and data presentation formats required to elucidate the enantioselective bioactivity of these chiral compounds.
While specific data for this compound and (4S)-Hept-2-en-4-ol is not available, it is widely recognized in pharmacology and toxicology that enantiomers of a chiral compound can exhibit significantly different biological activities. These differences can manifest in various ways, including varied efficacy, altered metabolic pathways, and distinct toxicological profiles. Such stereoselectivity is a critical consideration in drug development and safety assessment.
Quantitative Data Summary
A direct comparison of the biological activities of the (4R) and (4S) enantiomers of Hept-2-en-4-ol would require quantitative data from various assays. The following table illustrates the type of data that would be necessary for a comprehensive comparative analysis. The values presented below are hypothetical and for illustrative purposes only, as no experimental data has been found in the public domain.
| Biological Activity Assay | Parameter | This compound | (4S)-Hept-2-en-4-ol | Reference |
| Antimicrobial Activity | ||||
| Escherichia coli | MIC (µg/mL) | Not Available | Not Available | - |
| Staphylococcus aureus | MIC (µg/mL) | Not Available | Not Available | - |
| Cytotoxicity | ||||
| HepG2 (Human Liver Cancer Cell Line) | IC₅₀ (µM) | Not Available | Not Available | - |
| A549 (Human Lung Carcinoma Cell Line) | IC₅₀ (µM) | Not Available | Not Available | - |
| Enzyme Inhibition | ||||
| Cyclooxygenase-2 (COX-2) | IC₅₀ (µM) | Not Available | Not Available | - |
| Acetylcholinesterase (AChE) | IC₅₀ (µM) | Not Available | Not Available | - |
| Pheromonal Activity | ||||
| Hylastes ater (Pine Bark Beetle) | EAG Response (mV) | Not Available | Not Available | - |
| Trap Captures (mean no. of insects) | Not Available | Not Available | - |
Experimental Protocols
To generate the data required for the comparative analysis table above, a series of well-defined experimental protocols would need to be implemented. The following are detailed methodologies for key experiments that would be essential in determining the biological activity of this compound and its enantiomer.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is designed to determine the lowest concentration of a substance that prevents visible growth of a microorganism.
a. Microorganism and Culture Conditions:
-
The test microorganisms (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) are cultured in Mueller-Hinton Broth (MHB) at 37°C for 18-24 hours. The final inoculum concentration should be adjusted to approximately 5 x 10⁵ CFU/mL.
b. Broth Microdilution Assay:
-
The enantiomers of Hept-2-en-4-ol are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A serial two-fold dilution of each enantiomer is prepared in a 96-well microtiter plate using MHB, with final concentrations typically ranging from 512 µg/mL to 1 µg/mL.
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
a. Cell Culture:
-
Human cancer cell lines (e.g., HepG2, A549) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
b. Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
The cells are then treated with various concentrations of each enantiomer (typically ranging from 0.1 to 100 µM) for 48 hours.
-
After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT and incubated for another 4 hours.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Visualizations
To facilitate the understanding of experimental workflows and logical relationships in the study of chiral molecules, the following diagrams are provided.
Caption: Workflow for comparing the biological activities of enantiomers.
Caption: Hypothetical enantioselective receptor binding and signaling.
A Comparative Guide to the Synthesis of (4R)-Hept-2-en-4-ol: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral molecules is a critical aspect of the research and development pipeline. This guide provides a comparative cost-benefit analysis of two potential synthetic routes to (4R)-Hept-2-en-4-ol, a valuable chiral building block.
The enantioselective synthesis of specific stereoisomers, such as this compound, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. This analysis focuses on two plausible synthetic strategies: a catalytic asymmetric vinylation of propanal and an asymmetric addition of a terminal alkyne to an aldehyde. Both routes are evaluated based on reagent costs, reaction yields, enantioselectivity, and overall process efficiency.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. The data for these hypothetical routes are based on established methodologies for similar transformations and current market prices for reagents and catalysts.
| Parameter | Route 1: Asymmetric Vinylation | Route 2: Asymmetric Alkynylation/Reduction |
| Starting Materials | Propanal, Vinylmagnesium bromide | Propanal, 1-Pentyne, Diethylzinc |
| Chiral Catalyst | (S)-BINOL-Ti Complex | Chiral Amino Alcohol |
| Overall Yield | ~75% | ~70% |
| Enantiomeric Excess (e.e.) | >95% | >98% |
| Estimated Reagent Cost per gram of Product | ~$50 - $70 | ~$80 - $100 |
| Key Advantages | Higher overall yield, potentially lower catalyst cost. | Higher enantioselectivity, avoids Grignard reagent. |
| Key Disadvantages | Use of a sensitive Grignard reagent. | Higher cost of diethylzinc and chiral ligand. |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic approach, the following diagrams illustrate the logical relationships and transformations involved.
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
Below are the detailed experimental methodologies for the key steps in each proposed synthetic route. These protocols are based on established literature precedents for analogous reactions.
Route 1: Asymmetric Vinylation of Propanal
1. Catalyst Preparation: (S)-BINOL-Titanium Complex In a flame-dried, argon-purged flask, a solution of (S)-BINOL (1.1 equivalents) in anhydrous dichloromethane is treated with titanium isopropoxide (1.0 equivalent) at room temperature. The mixture is stirred for 1 hour to form the chiral titanium complex.
2. Asymmetric Vinylation The reaction vessel containing the catalyst solution is cooled to -78 °C. Propanal (1.0 equivalent) is added dropwise, followed by the slow addition of a 1.0 M solution of vinylmagnesium bromide in THF (1.2 equivalents). The reaction is stirred at -78 °C for 4-6 hours, monitoring by TLC for the consumption of propanal.
3. Workup and Purification Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route 2: Asymmetric Alkynylation of Propanal and Subsequent Reduction
1. Asymmetric Alkynylation To a solution of a chiral amino alcohol (e.g., (+)-N-methylephedrine, 0.1 equivalents) in anhydrous toluene at 0 °C is added a 1.0 M solution of diethylzinc in hexanes (2.2 equivalents). The mixture is stirred for 30 minutes, followed by the addition of 1-pentyne (1.2 equivalents). After another 30 minutes of stirring, propanal (1.0 equivalent) is added dropwise. The reaction is stirred at 0 °C for 24-48 hours.
2. Workup of Alkynylation The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude propargyl alcohol is carried forward without further purification.
3. Stereoselective Reduction The crude chiral propargyl alcohol is dissolved in an appropriate solvent (e.g., toluene or a mixture of hexanes and ethyl acetate) and treated with a reducing agent known for stereoselective alkyne reduction to a trans-alkene, such as Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride). The reaction is typically carried out at low temperature and monitored by TLC.
4. Final Workup and Purification Upon completion of the reduction, the reaction is quenched, worked up, and the final product, this compound, is purified by flash column chromatography as described in Route 1.
Concluding Remarks
The choice between these two synthetic routes will ultimately depend on the specific needs and resources of the research team.
-
Route 1 (Asymmetric Vinylation) offers a more direct approach with a potentially higher overall yield and lower initial reagent cost. However, it requires the handling of a moisture-sensitive Grignard reagent and careful control of reaction conditions to ensure high enantioselectivity.
-
Route 2 (Asymmetric Alkynylation/Reduction) provides access to the target molecule with exceptionally high enantiomeric excess. While the starting materials, particularly diethylzinc and specialized chiral amino alcohols, can be more expensive, this route avoids the use of a Grignard reagent and may offer more predictable stereochemical outcomes.
For large-scale synthesis where cost is a primary driver, further optimization of catalyst loading and reagent stoichiometry in Route 1 could make it the more economically viable option. Conversely, for applications where the highest possible enantiopurity is critical and cost is a secondary consideration, the superior stereocontrol of Route 2 may be preferable. Researchers are encouraged to perform small-scale trials of both routes to determine the most suitable method for their specific laboratory conditions and project goals.
A Spectroscopic Showdown: Unraveling the Nuances of (4R)-Hept-2-en-4-ol and its Chemical Cousins
For Immediate Release
A comprehensive spectroscopic comparison of (4R)-Hept-2-en-4-ol and a series of structurally related analogs has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for compound identification and characterization. This guide presents a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering an objective performance comparison supported by experimental and predicted spectral information.
The study focuses on elucidating the distinct spectroscopic signatures arising from subtle variations in the position and stereochemistry of the double bond and hydroxyl group within the seven-carbon chain of heptenol isomers. By systematically comparing the spectra of this compound with its isomers and saturated counterpart, this guide highlights key diagnostic peaks and fragmentation patterns essential for unambiguous structural assignment.
Spectroscopic Data Summary
The following tables summarize the available experimental and predicted spectroscopic data for this compound and its comparators.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H1 (δ) | H2 (δ) | H3 (δ) | H4 (δ) | H5 (δ) | H6 (δ) | H7 (δ) | OH (δ) |
| This compound | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted |
| 4-Heptanol | 0.91 (t) | 1.39 (m) | 1.39 (m) | 3.58 (p) | 1.39 (m) | 1.39 (m) | 0.91 (t) | 1.65 (s) |
| (Z)-4-Hepten-1-ol | 3.63 (t) | 1.65 (p) | 2.11 (q) | 5.38 (m) | 5.38 (m) | 2.05 (p) | 0.96 (t) | 1.75 (s) |
| (E)-4-Hepten-1-ol | 3.63 (t) | 1.65 (p) | 2.04 (q) | 5.41 (m) | 5.41 (m) | 1.98 (p) | 0.96 (t) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C7 |
| This compound | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted |
| 4-Heptanol [1][2] | 14.1 | 18.9 | 41.9 | 71.0 | 41.9 | 18.9 | 14.1 |
| (Z)-4-Hepten-1-ol [3] | 62.4 | 32.3 | 23.2 | 128.9 | 132.7 | 20.6 | 14.3 |
| (E)-4-Hepten-1-ol [4] | 62.5 | 32.3 | 28.7 | 129.9 | 133.6 | 25.7 | 13.7 |
| 1-Hepten-4-ol | 141.6 | 114.5 | 38.6 | 70.8 | 36.2 | 18.9 | 14.1 |
Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | O-H Stretch | C=C Stretch | C-O Stretch |
| This compound | Data not available | Data not available | Data not available |
| 4-Heptanol [5] | ~3350 (broad) | N/A | ~1115 |
| (Z)-4-Hepten-1-ol [3] | ~3330 (broad) | ~1654 | ~1050 |
| 1-Hepten-4-ol | ~3350 (broad) | ~1642 | ~1060 |
Table 4: Mass Spectrometry Data (Key Fragment m/z)
| Compound | Molecular Ion (M⁺) | [M-H₂O]⁺ | Other Key Fragments |
| This compound | Data not available | Data not available | Data not available |
| 4-Heptanol [6] | 116 | 98 | 73, 59, 45 |
| (Z)-4-Hepten-1-ol [3] | 114 | 96 | 81, 67, 55, 41 |
| 1-Hepten-4-ol [7] | 114 | 96 | 81, 67, 57, 41 |
Experimental Protocols
A generalized overview of the experimental protocols for the spectroscopic techniques is provided below. Specific parameters can vary between instruments and laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), at a concentration of 5-25 mg/mL. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For ¹³C NMR, broadband proton decoupling is commonly employed to simplify the spectra.
Infrared (IR) Spectroscopy: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be prepared as a KBr pellet or as a mull in an oil like Nujol. The sample is then placed in the beam of an FTIR spectrometer, and the transmitted radiation is measured. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): For volatile compounds like the heptenols, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, which separates the components of the mixture. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is produced, showing the relative abundance of each ion.
Visualizing the Comparison
To facilitate a clear understanding of the comparative logic and experimental workflow, the following diagrams are provided.
Caption: Logical workflow for the spectroscopic comparison of related alcohol compounds.
Caption: A generalized workflow for obtaining and processing spectroscopic data.
References
(4R)-Hept-2-en-4-ol: A Comparative Guide for Drug Discovery Precursors
For Researchers, Scientists, and Drug Development Professionals
(4R)-Hept-2-en-4-ol is a chiral building block with potential applications in the stereoselective synthesis of complex molecules, a critical aspect of modern drug discovery. The precise arrangement of atoms in a drug molecule is often paramount to its efficacy and safety, with different stereoisomers exhibiting vastly different biological activities. This guide provides a comparative overview of this compound as a potential precursor in drug discovery, contextualized within the broader landscape of chiral building blocks. While specific, direct applications of this compound in the synthesis of named pharmaceutical agents are not widely documented in publicly available literature, its structural motif as a chiral homoallylic alcohol is of significant interest in the synthesis of natural products and other bioactive compounds.
The Role of Chiral Homoallylic Alcohols in Synthesis
Chiral homoallylic alcohols, such as this compound, are versatile intermediates in organic synthesis. The presence of both a hydroxyl group and a carbon-carbon double bond allows for a variety of chemical transformations, making them valuable for the construction of complex molecular architectures. The stereocenter at the hydroxyl-bearing carbon provides a crucial point of chirality that can be transferred to subsequent products.
Comparison with Alternative Chiral Precursors
In the synthesis of complex bioactive molecules, various chiral precursors are employed. The choice of precursor often depends on the target molecule's structure, the desired stereochemistry, and the overall synthetic strategy. Below is a comparative table of different classes of chiral precursors, including the class to which this compound belongs.
| Precursor Class | Example(s) | Common Applications in Drug Discovery | Advantages | Disadvantages |
| Chiral Homoallylic Alcohols | This compound, (R)-1-Phenyl-3-buten-1-ol | Synthesis of polyketide natural products, marine-derived compounds, and prostaglandins. | Versatile functional groups for further modification; stereocenter is readily incorporated. | Can be challenging to synthesize with high enantiomeric purity; potential for side reactions at the double bond. |
| Chiral Lactones | Corey lactone, (S)-(-)-γ-Valerolactone | Key intermediates in the synthesis of prostaglandins and other eicosanoids. | Rigid structure can control stereochemistry in subsequent reactions; often available from the chiral pool. | Ring-opening reactions may require specific and sometimes harsh conditions. |
| Chiral Amino Acids | L-Proline, D-Alanine | Synthesis of peptides, peptidomimetics, and as chiral catalysts or auxiliaries. | Readily available and relatively inexpensive; diverse side chains offer a wide range of functionalities. | Protection and deprotection of functional groups can add steps to a synthesis. |
| Chiral Terpenes | (-)-Menthol, (+)-Camphor | Used as chiral auxiliaries and starting materials for the synthesis of complex natural products. | Abundantly available from natural sources; well-established chemistry. | The inherent chirality may not always be suitable for the target molecule without extensive modification. |
Experimental Protocols
Below are generalized experimental protocols relevant to the synthesis and application of chiral homoallylic alcohols like this compound.
1. Asymmetric Synthesis of a Chiral Homoallylic Alcohol via Aldehyde Allylation
This protocol describes a general method for the synthesis of chiral homoallylic alcohols, which could be adapted for the preparation of this compound.
-
Materials: An appropriate aldehyde (e.g., propanal), an allylating agent (e.g., allylboronate ester), a chiral catalyst (e.g., a chiral phosphoric acid or a chiral metal complex), and an appropriate solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
To a solution of the chiral catalyst in the chosen solvent at a specified temperature (often low temperatures, e.g., -78 °C, are used to enhance stereoselectivity), add the aldehyde.
-
Slowly add the allylating agent to the reaction mixture.
-
Stir the reaction for a specified time until completion, as monitored by thin-layer chromatography (TLC) or another suitable analytical method.
-
Quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral homoallylic alcohol.
-
Characterize the product and determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
2. Oxidative Cleavage of the Alkene in a Chiral Homoallylic Alcohol
This protocol illustrates a common transformation of a homoallylic alcohol to introduce further functionality.
-
Materials: The chiral homoallylic alcohol, an oxidizing agent (e.g., ozone followed by a reductive workup with dimethyl sulfide, or a mixture of sodium periodate and a catalytic amount of osmium tetroxide), and a suitable solvent system.
-
Procedure:
-
Dissolve the chiral homoallylic alcohol in the chosen solvent.
-
If using ozonolysis, cool the solution to -78 °C and bubble ozone through the solution until a color change indicates the consumption of the starting material. Then, purge the solution with nitrogen or argon and add the reducing agent (e.g., dimethyl sulfide).
-
If using periodate/osmium tetroxide, add the reagents to the solution and stir at room temperature.
-
Monitor the reaction for completion.
-
Work up the reaction appropriately to isolate the resulting aldehyde or carboxylic acid.
-
Purify the product by column chromatography.
-
Visualizing Synthetic Pathways
The following diagrams illustrate generalized synthetic pathways involving chiral precursors.
Caption: Generalized workflow for the synthesis and application of a chiral homoallylic alcohol.
Caption: Relationship between different chiral precursors and their target bioactive molecules.
Conclusion
While this compound is not as extensively documented as a precursor in drug discovery as some other chiral building blocks, its chemical structure as a chiral homoallylic alcohol places it in a class of compounds that are of high value to synthetic chemists. The development of novel asymmetric synthesis methods continues to expand the toolkit of drug discovery professionals, and it is plausible that precursors like this compound will find specific applications in the future. Researchers are encouraged to consider the potential of such building blocks in their synthetic strategies, particularly when designing routes to novel polyketide or other complex natural product-like molecules. The general protocols and comparative context provided in this guide should serve as a useful starting point for evaluating its potential efficacy.
Safety Operating Guide
Proper Disposal of (4R)-Hept-2-en-4-ol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of (4R)-Hept-2-en-4-ol, a flammable and hazardous compound. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to minimize risks and comply with safety regulations.
This compound is classified as a highly flammable liquid that can cause skin irritation and may lead to drowsiness or dizziness. It poses a significant risk to aquatic environments, with long-lasting toxic effects.[1] Therefore, it must be handled and disposed of as hazardous waste.
Key Safety and Handling Data
A summary of essential safety information for this compound is provided in the table below. This information is critical for safe handling and in the event of an emergency.
| Property | Value |
| Chemical Formula | C7H14O |
| Molar Mass | 114.19 g/mol |
| Appearance | Liquid |
| Hazards | Highly flammable liquid and vapor, Causes skin irritation, May cause drowsiness or dizziness, May be fatal if swallowed and enters airways, Very toxic to aquatic life with long lasting effects.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[2] |
| Fire Extinguishing Media | Use dry sand, dry chemical, or alcohol-resistant foam.[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep cool. Store locked up.[1][2] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1] Ground and bond container and receiving equipment.[1][2] |
Disposal Protocol for this compound
The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This protocol is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[3]
-
This includes unused or unwanted product, solutions containing the compound, and any materials used for spill cleanup (e.g., absorbent pads).
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. As a non-halogenated organic solvent, it may be permissible to combine it with other non-halogenated solvent waste, provided the halogenated compound content remains below 2%.[4]
2. Waste Collection and Container Management:
-
Collect this compound waste in a designated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[4]
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from heat, sparks, and open flames.[1][2][4] The storage area should be secure and accessible only to authorized personnel.
3. Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (such as ethanol or acetone) that can dissolve the residue.[3]
-
Collect the rinsate from all three rinses and manage it as hazardous waste along with the liquid this compound waste.[3]
-
After triple rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[3]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).[2]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[2][5][6]
-
For large spills, evacuate the area and contact your institution's emergency response team.[7]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[7][8] This is illegal and poses a significant threat to the environment.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and protecting our planet. Always consult your institution's specific waste management policies and the safety data sheet for the most current information.
References
Essential Safety and Logistics for Handling (4R)-Hept-2-en-4-ol
Disclaimer: No specific Safety Data Sheet (SDS) for (4R)-Hept-2-en-4-ol is readily available. The following guidance is based on the safety protocols for structurally similar flammable alcohols and general laboratory safety best practices. Users must conduct a thorough risk assessment before handling this chemical.
This guide provides essential, immediate safety and logistical information for the handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Based on the hazards associated with similar flammable alcohols, which include flammability and potential skin and eye irritation, the following PPE is recommended.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standard. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile or Latex). |
| Body Protection | Lab Coat | Flame-retardant and chemical-resistant lab coat. |
| Respiratory | Respirator | Use in a well-ventilated area or under a fume hood. If ventilation is insufficient, a suitable respirator should be worn. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Use non-sparking tools.[4]
-
Avoid breathing vapors or mists.[5]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as oxidizing agents, acids, and alkalis.[2]
-
Store in a flammable liquid storage cabinet.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Organic solvents should not be discharged down the drain.[6]
-
All waste must be placed in suitable, tightly capped, and properly labeled containers.[6][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal. It is the responsibility of the waste generator to properly classify and dispose of the waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 4. chemos.de [chemos.de]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. web.mit.edu [web.mit.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
